molecular formula C14H22O2 B041128 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one CAS No. 50650-75-4

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Cat. No.: B041128
CAS No.: 50650-75-4
M. Wt: 222.32 g/mol
InChI Key: LMCDKONPVQNISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCDKONPVQNISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233855
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50650-75-4
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50650-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050650754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V4CH23S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. It includes key physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its biological activities, particularly its antifungal mechanism of action.

Chemical Identity and Physical Properties

This compound, with the CAS number 50650-75-4, is a heterocyclic organic compound.[1] It serves as a key intermediate in the synthesis of the widely used anti-dandruff agent Piroctone Olamine.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one[1]
CAS Number 50650-75-4[1]
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
Synonyms 4-Methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, Piroctone Related Compound B[3]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Oil[4]
Color Colorless to Pale Yellow[4]
Boiling Point 326.4 ± 11.0 °C (Predicted)[5]
ca. 130 °C at 1 mBar[4]
Density ca. 0.95 g/cm³ at 20 °C[4]
0.951 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]
XLogP3-AA 4.0
Topological Polar Surface Area 26.3 Ų[1]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the vinyl proton on the pyranone ring, the methyl group attached to the ring, and the various protons of the 2,4,4-trimethylpentyl group.
¹³C NMR Resonances for the carbonyl carbon, olefinic carbons of the pyranone ring, and the aliphatic carbons of the methyl and trimethylpentyl substituents.
IR Spectroscopy Characteristic absorption bands for the α,β-unsaturated lactone, including C=O and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 222, with fragmentation patterns corresponding to the loss of alkyl fragments from the trimethylpentyl side chain.

Experimental Protocols

The synthesis of this compound is primarily achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

General Synthesis Workflow

G cluster_synthesis General Synthesis of this compound start Starting Materials: - Arene (e.g., benzene derivative) - Acyl Chloride/Anhydride step1 Step 1: Friedel-Crafts Acylation Catalyst: Lewis Acid (e.g., AlCl₃) Solvent: Inert (e.g., CS₂, nitrobenzene) start->step1 intermediate Intermediate: Aryl Ketone step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Aldol condensation or Claisen condensation followed by cyclization) Conditions: Acid or Base catalysis intermediate->step2 product Final Product: This compound step2->product purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation (General Protocol)

The Friedel-Crafts acylation introduces the acyl group to an aromatic ring. In the context of this synthesis, a suitable arene is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Addition of Reactants: The arene is dissolved in the same solvent and added to the vessel. The acyl chloride or anhydride is then added dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete acylation.

  • Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Isolation: The solvent is removed under reduced pressure to yield the crude aryl ketone intermediate.

Step 2: Intramolecular Cyclization (General Protocol)

The aryl ketone intermediate undergoes an intramolecular cyclization to form the pyran-2-one ring. This can be achieved through various condensation reactions.

  • Reaction Setup: The crude aryl ketone is dissolved in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: A base (e.g., sodium ethoxide) or an acid catalyst is added to the solution.

  • Reaction: The mixture is heated under reflux for a specific duration to facilitate the intramolecular condensation and cyclization.

  • Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is then neutralized with an appropriate acid or base.

  • Purification: The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography, to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal properties.[6] It is a precursor to Piroctone Olamine, a known anti-dandruff agent that acts against Malassezia species.[2] The antifungal mechanism of hydroxypyridone compounds like Piroctone Olamine is distinct from that of azoles and polyenes.[7][8] It is believed to involve the chelation of essential metal ions, particularly iron (Fe³⁺), which disrupts crucial enzymatic processes within the fungal cell.[2] This leads to the inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH-ubiquinone oxidoreductase), which is rich in iron-sulfur clusters.[2] This disruption of cellular respiration and energy production ultimately leads to fungal cell death.

G cluster_moa Proposed Antifungal Mechanism of Action compound This compound (as Hydroxypyridone) cell_entry Entry into Fungal Cell compound->cell_entry chelation Chelation of Intracellular Fe³⁺ cell_entry->chelation complex_i Mitochondrial Respiratory Chain Complex I (NADH-ubiquinone oxidoreductase) chelation->complex_i Deprives Fe³⁺ from Fe-S clusters inhibition Inhibition of Electron Transport complex_i->inhibition atp_depletion ATP Depletion inhibition->atp_depletion ros_production Increased ROS Production inhibition->ros_production cell_death Fungal Cell Death atp_depletion->cell_death ros_production->cell_death

Caption: Proposed antifungal mechanism of this compound.

Toxicology and Safety Information

Table 4: Toxicological Data

TestSpeciesRouteValue
Acute Oral LD50 Rat (male/female)Oral1481 mg/kg bw
Toxicity to fish Danio rerio-LC50: 6.1 mg/L (96 h)
Toxicity to microorganisms Activated sludge-EC20: 36 mg/L (30 min)

The compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Standard safety precautions should be taken when handling this chemical.

Conclusion

This compound is a compound with significant industrial and potential therapeutic relevance, primarily due to its antifungal properties. This guide has summarized its key chemical and physical characteristics, outlined general synthetic procedures, and detailed its proposed mechanism of antifungal action. Further research into specific enzyme targets and the development of detailed, optimized synthetic protocols will be valuable for fully exploiting the potential of this molecule in drug development and other applications.

References

Structure Elucidation of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS No. 50650-75-4) is a substituted α-pyrone that serves as a crucial precursor in the industrial synthesis of Piroctone Olamine, a widely used anti-dandruff and antifungal agent.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a thorough understanding of its structure and the analytical methods for its characterization are essential for quality control and drug development.

This guide summarizes the available information on this compound and provides a framework for its structural elucidation using modern spectroscopic techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one[2]
CAS Number 50650-75-4[2]
Molecular Formula C₁₄H₂₂O₂[2]
Molecular Weight 222.32 g/mol [2]
Appearance Powder
Purity ≥98% (Commercially available)[3]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process.[4][5] This involves an initial Friedel-Crafts acylation reaction followed by an acid-catalyzed intramolecular cyclization. A generalized workflow for this synthesis is depicted below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization Isononanoyl_chloride Isononanoyl Chloride Acylation_Product 3,7,9,9-tetramethyl-2-decen-5-one-oic acid methyl ester Isononanoyl_chloride->Acylation_Product Acylation Methyl_methacrylate 3,3-Dimethylacrylate Methyl_methacrylate->Acylation_Product AlCl3 AlCl₃ (catalyst) AlCl3->Acylation_Product Cyclization_Product This compound Acylation_Product->Cyclization_Product Cyclization H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Cyclization_Product Glacial_Acetic_Acid Glacial Acetic Acid (solvent) Glacial_Acetic_Acid->Cyclization_Product

Figure 1: Synthetic workflow for this compound.

Structure Elucidation by Spectroscopic Methods

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the specific arrangement of hydrogen atoms in the molecule. Based on the structure, the predicted chemical shifts (δ) and multiplicities are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 5.8-6.0Singlet1HH-3 (vinylic proton on pyranone ring)
~ 5.2-5.4Singlet1HH-5 (vinylic proton on pyranone ring)
~ 2.2-2.4Doublet2H-CH₂- group adjacent to the pyranone ring
~ 2.0-2.2Multiplet1H-CH- group in the trimethylpentyl chain
~ 1.9-2.1Singlet3H-CH₃ group at C-4 of the pyranone ring
~ 1.1-1.3Doublet3H-CH₃ group adjacent to the -CH- in the pentyl chain
~ 0.9-1.1Singlet9HThree -CH₃ groups of the tert-butyl moiety
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.

Chemical Shift (δ, ppm)Carbon Assignment
~ 164-166C-2 (carbonyl carbon)
~ 160-162C-6 (carbon attached to oxygen in the ring)
~ 150-152C-4 (carbon with methyl group on the ring)
~ 110-112C-5 (vinylic carbon on the ring)
~ 100-102C-3 (vinylic carbon on the ring)
~ 50-55Methylene carbon (-CH₂-) in the pentyl chain
~ 35-40Quaternary carbon in the tert-butyl group
~ 30-35Methine carbon (-CH-) in the pentyl chain
~ 30-32Methyl carbons of the tert-butyl group
~ 20-25Methyl carbon attached to the methine group
~ 18-22Methyl carbon at C-4 of the pyranone ring
Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted key mass-to-charge ratios (m/z) are listed in Table 4.

m/zIon
222[M]⁺ (Molecular Ion)
207[M - CH₃]⁺
165[M - C₄H₉]⁺ (Loss of tert-butyl group)
125Fragmentation of the pyranone ring
57[C₄H₉]⁺ (tert-butyl cation)
Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy helps identify the functional groups present in the molecule. The predicted characteristic absorption bands are shown in Table 5.

Wavenumber (cm⁻¹)Functional Group
~ 2960-2850C-H stretch (alkane)
~ 1720-1740C=O stretch (α,β-unsaturated lactone)
~ 1640-1620C=C stretch (pyranone ring)
~ 1250-1200C-O stretch (lactone)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • EI-MS Analysis:

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ion generation.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Logical Framework for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the spectroscopic methods.

G Start Synthesized Compound MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MW_Confirm Confirm Molecular Weight (222.32) MS->MW_Confirm Proton_NMR ¹H NMR Analysis NMR->Proton_NMR Carbon_NMR ¹³C NMR Analysis NMR->Carbon_NMR Functional_Group_ID Identify Functional Groups IR->Functional_Group_ID Fragmentation_Analysis Analyze Fragmentation Pattern MW_Confirm->Fragmentation_Analysis Correct MW Structure_Proposal Propose Structure Fragmentation_Analysis->Structure_Proposal Proton_NMR->Structure_Proposal Carbon_NMR->Structure_Proposal Functional_Group_ID->Structure_Proposal Final_Confirmation Structure Confirmed Structure_Proposal->Final_Confirmation

Figure 2: Logical workflow for structure confirmation.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and consistency of its downstream product, Piroctone Olamine. This guide provides a comprehensive framework for its characterization, including its known properties, synthesis, and detailed protocols for spectroscopic analysis. While experimental spectra are not widely published, the predicted data and logical workflows presented herein offer a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The application of the described methodologies will enable confident identification and purity assessment of this important synthetic intermediate.

References

An In-depth Technical Guide to 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS: 50650-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS: 50650-75-4), a key intermediate in the synthesis of the widely used anti-dandruff and antifungal agent, Piroctone Olamine. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, explores its proposed mechanism of action, and discusses its potential biological activities. Due to the limited availability of public data for this specific intermediate, this guide also includes data on related 2H-pyran-2-one analogs to provide a broader context for its potential efficacy.

Chemical and Physical Properties

This compound is a substituted α-pyrone with a lipophilic side chain, which contributes to its solubility in organic solvents and its ability to penetrate biological membranes.

PropertyValueReference
CAS Number 50650-75-4General Knowledge
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
IUPAC Name 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one[1][2]
Appearance Colorless to light yellow powderInferred from related compounds
Solubility Soluble in organic solvents such as alcohols, ethers, ketones, and esters. Insoluble in water.Inferred from related compounds
Boiling Point 326.40 °C (Predicted)[3]
Density 0.951 g/cm³ (Predicted)[3]
Spectral Data

Synthesis of this compound

A two-step synthesis method for this compound has been described in the patent literature. The process involves an acylation reaction followed by a cyclization reaction.

Experimental Protocol

The following protocol is adapted from patent CN110372654A.

Step 1: Acylation Reaction to Synthesize 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester

  • Reaction Setup: In a suitable reaction vessel, add methylene chloride and anhydrous aluminum trichloride in a mass ratio of 5:2. Stir the mixture for 10 minutes.

  • Addition of Reactants: Cool the mixture and add isononanoyl chloride and 3,3-dimethyl methacrylate.

  • Reaction Conditions: Maintain the reaction temperature and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or GC).

  • Work-up: Upon completion, quench the reaction and perform an appropriate work-up to isolate the intermediate product, 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester.

Step 2: Cyclization Reaction to Synthesize this compound

  • Reaction Setup: To the crude or purified intermediate from Step 1, add glacial acetic acid and concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 2 hours. Monitor the reaction for the disappearance of the starting material.

  • Purification: After the reaction is complete, cool the mixture and perform a high-vacuum distillation to purify the final product, this compound.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Isononanoyl_Chloride Isononanoyl Chloride Acylation Acylation Reaction Isononanoyl_Chloride->Acylation Dimethyl_Methacrylate 3,3-Dimethyl Methacrylate Dimethyl_Methacrylate->Acylation Catalyst1 AlCl₃ (anhydrous) in Methylene Chloride Catalyst1->Acylation Intermediate 3,7,9,9-tetramethyl-2-decen- 5-one acid methyl ester Acylation->Intermediate Cyclization Cyclization Reaction (Reflux) Intermediate->Cyclization Catalyst2 Conc. H₂SO₄ in Glacial Acetic Acid Catalyst2->Cyclization Purification High-Vacuum Distillation Cyclization->Purification Final_Product 4-Methyl-6-(2,4,4-trimethylpentyl)- 2H-pyran-2-one Purification->Final_Product G Proposed Antifungal Mechanism of Action cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Compound 4-Methyl-6-(2,4,4-trimethylpentyl)- 2H-pyran-2-one Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Inhibition Iron Fe²⁺ / Fe³⁺ Ions Compound->Iron Chelation Membrane_Integrity Loss of Membrane Integrity Ergosterol_Pathway->Membrane_Integrity Disruption Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Contributes to Mitochondrial_Metabolism Mitochondrial Energy Metabolism Iron->Mitochondrial_Metabolism Required for Mitochondrial_Metabolism->Cell_Death Leads to G Workflow for Antifungal Susceptibility Testing Start Start Prep_Compound Prepare Stock Solution of Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in 96-well plate Prep_Compound->Serial_Dilute Inoculate Inoculate Plates Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

Unveiling the Biological Activities of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, more commonly known as Piroctone Olamine, is a synthetic compound recognized for its potent biological activities.[1][2] With the molecular formula C14H22O2, this pyridinone derivative has garnered significant attention, particularly in the fields of dermatology and antimicrobial research.[1][2] This technical guide provides an in-depth overview of the biological activities of Piroctone Olamine, focusing on its quantitative data, mechanisms of action, and the experimental protocols used to elucidate these properties.

Initially synthesized in 1979, Piroctone Olamine has become a widely used active ingredient in anti-dandruff shampoos and other cosmetic products due to its efficacy against Malassezia species, the primary fungi associated with dandruff.[1][3] Beyond its well-established antifungal properties, research has indicated its potential as an antibacterial agent and its activity in various experimental models. This document aims to consolidate the available scientific information to serve as a comprehensive resource for professionals in the field.

Quantitative Data on Biological Activity

The biological efficacy of Piroctone Olamine has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antifungal Activity of Piroctone Olamine against Candida Species [1]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.125 - 0.5
Candida parapsilosis0.125 - 0.5
Candida tropicalis0.125 - 0.5
Candida glabrata0.125 - 0.5
Candida guilliermondii0.125 - 0.5
Candida krusei0.125 - 0.5

Table 2: In Vitro Antimycotic Activity of Piroctone Olamine against Common Fungi in Nail Infections [4]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (%)
Candida parapsilosis0.0003 - 0.006
Scopulariopsis brevicaulis0.0003 - 0.006
Trichophyton rubrum0.0003 - 0.006

Table 3: In Vitro Antibacterial Activity of Piroctone Olamine against Cariogenic Bacteria [5]

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptococcus mutans53.33
Actinomyces viscosus64

Table 4: In Vivo Antifungal Activity of Piroctone Olamine in an Experimental Model of Intra-abdominal Candidiasis in Mice [1][6]

Treatment GroupDosageOutcome
Piroctone Olamine0.5 mg/kg (intraperitoneal)Statistically significant reduction in fungal growth compared to the control group (P < 0.05). No statistically significant difference in fungal growth reduction compared to Amphotericin B.
Amphotericin B0.5 mg/kg (intraperitoneal)Statistically significant reduction in fungal growth compared to the control group (P < 0.05).
Control (DMSO)--

Table 5: In Vitro Antifungal Activity of Piroctone Olamine using Well Agar-Diffusion Method [7]

Fungal SpeciesZone of Inhibition
Candida albicansEffective
Malassezia furfur 1374Effective

Mechanism of Action

The primary mechanism of action of Piroctone Olamine is its potent antifungal activity, which is believed to be multifaceted. The compound disrupts the cellular processes of fungi through two main pathways:

  • Inhibition of Ergosterol Biosynthesis: Piroctone Olamine is structurally similar to other antifungal agents like ciclopirox and pyrithione.[2] It is proposed to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] The disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.

  • Iron Chelation and Disruption of Mitochondrial Energy Metabolism: A key and complex aspect of Piroctone Olamine's mechanism is its ability to penetrate the fungal cell membrane and form complexes with iron ions (Fe2+ and Fe3+).[1] This chelation of iron disrupts essential mitochondrial processes and inhibits energy metabolism within the fungal cell, leading to a fungicidal effect.[1][9]

Beyond its direct antifungal action, Piroctone Olamine has also been shown to have anti-inflammatory properties, which can help in alleviating scalp irritation associated with dandruff.[3][10]

G cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PO Piroctone Olamine synthesis Ergosterol Biosynthesis PO->synthesis Inhibits iron Iron Ions (Fe2+/Fe3+) PO->iron Chelates energy Energy Metabolism PO->energy Inhibits ergosterol Ergosterol (Cell Membrane Integrity) death Fungal Cell Death ergosterol->death Leads to loss of membrane integrity synthesis->ergosterol iron->energy disruption Disruption of Mitochondrial Function energy->disruption disruption->death Leads to

Proposed mechanism of action of Piroctone Olamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and as described in a study on intra-abdominal candidiasis.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Candida species.

Materials:

  • Piroctone Olamine (stock solution of 1600 µg/mL in DMSO)

  • RPMI 1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Candida species isolates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture the Candida isolates on a suitable agar medium.

    • Prepare a suspension of the yeast in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of the Piroctone Olamine stock solution in RPMI 1640 medium in the 96-well plates to achieve final concentrations ranging from 0.0625 to 32 µg/mL.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of Piroctone Olamine that causes a significant inhibition of visible growth compared to the growth control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of Piroctone Olamine B->C D Incubate at 37°C for 24-48h C->D E Visually Read Plates D->E F Determine MIC E->F

Workflow for Broth Microdilution Assay.
In Vivo Antifungal Activity in an Experimental Model of Intra-abdominal Candidiasis

This protocol is adapted from a study evaluating the efficacy of Piroctone Olamine in a murine model of candidiasis.[1][6]

Objective: To assess the in vivo antifungal activity of Piroctone Olamine against Candida albicans.

Materials:

  • Swiss mice

  • Candida albicans (10^7 cells/mL in saline)

  • Piroctone Olamine solution (for intraperitoneal injection)

  • Amphotericin B solution (positive control)

  • DMSO (vehicle control)

  • CO2 chamber for euthanasia

Procedure:

  • Animal Infection:

    • Infect the mice by intraperitoneal injection of 0.2 mL of the C. albicans suspension.

  • Treatment:

    • 72 hours post-infection, administer the treatments intraperitoneally.

    • Group 1 (n=6): Piroctone Olamine (0.5 mg/kg).

    • Group 2 (n=6): Amphotericin B (0.5 mg/kg).

    • Group 3 (n=6): DMSO (vehicle control).

  • Monitoring:

    • Observe the animals daily for clinical signs and mortality for 14 days.

  • Mycological Diagnosis:

    • At the end of the observation period, euthanize the animals in a CO2 chamber.

    • Collect the liver, spleen, and kidneys for mycological analysis to determine the fungal burden.

  • Statistical Analysis:

    • Analyze the data on fungal growth and mortality statistically using appropriate tests (e.g., Student's t-test, ANOVA) with a significance level of P < 0.05.

G A Infect Mice with C. albicans (i.p.) B Wait 72 hours A->B C Administer Treatment (i.p.) - Piroctone Olamine - Amphotericin B - Control B->C D Monitor Daily for 14 Days (Clinical Signs, Mortality) C->D E Euthanize and Collect Organs (Liver, Spleen, Kidneys) D->E F Determine Fungal Burden E->F G Statistical Analysis F->G

References

Antifungal Spectrum of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a synthetic compound belonging to the 2H-pyran-2-one class of heterocyclic molecules. It is a key intermediate in the synthesis of Piroctone Olamine, an ethanolamine salt widely used in anti-dandruff shampoos and other topical antifungal preparations. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, with a focus on its activity against clinically and agriculturally relevant fungal species. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of mycology, drug discovery, and formulation science.

Antifungal Spectrum

The antifungal activity of this compound is most extensively documented in the context of its derivative, Piroctone Olamine. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values of Piroctone Olamine against a variety of fungal pathogens. It is important to note that while this compound is the core active moiety, the olamine salt may influence its solubility and bioavailability, and thus its antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Various Fungal Species
Fungal SpeciesType of FungusMIC Range (µg/mL)Reference(s)
Candida albicansYeast0.125 - 25[1][2][3]
Candida parapsilosisYeast0.125 - 0.5[1][4]
Candida tropicalisYeast25[3]
Malassezia furfur (now Malassezia species complex)Yeast12.5 - 64[3][5][6]
Trichophyton rubrumDermatophyte6.25[3]
Trichophyton mentagrophytesDermatophyte12.5[3]
Microsporum canisDermatophyte12.5[3]
Epidermophyton floccosumDermatophyte6.25[3]
Aspergillus fumigatusMoldMentioned as effective, no specific MIC[1]
Plant Pathogenic Fungi (Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani)MoldsED50: 15-50 (for related compounds)

Mechanism of Action

The primary mechanism of antifungal action for this compound, particularly as part of Piroctone Olamine, is believed to be multifactorial. The prevailing theories suggest two main modes of action:

  • Iron Chelation: The hydroxypyridone structure of the molecule allows it to chelate ferric (Fe³⁺) ions.[1][7] Iron is an essential cofactor for many enzymes involved in cellular respiration and other vital metabolic processes in fungi. By sequestering iron, the compound disrupts these pathways, leading to fungal cell death.

  • Disruption of Cellular Transport and Ergosterol Synthesis: Some sources suggest that Piroctone Olamine may interfere with the active transport of essential macromolecules into the fungal cell.[5] Additionally, its structural similarity to other pyridinone antifungals like ciclopirox suggests a potential role in inhibiting ergosterol synthesis, a critical component of the fungal cell membrane.[8][9] Disruption of ergosterol biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell lysis.

While the precise signaling pathways affected by this compound have not been extensively elucidated, its impact on fundamental cellular processes suggests potential interactions with stress response pathways. However, direct evidence linking it to major signaling cascades such as the MAPK or calcineurin pathways is currently lacking in the scientific literature.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Pyranone 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Iron Fe³⁺ Pyranone->Iron Chelates Ergosterol Ergosterol Pyranone->Ergosterol Inhibits Synthesis (Putative) Enzymes Iron-dependent Enzymes Iron->Enzymes Required for Metabolism Cellular Respiration & Metabolic Processes Enzymes->Metabolism CellDeath Fungal Cell Death Metabolism->CellDeath Membrane Cell Membrane Ergosterol->Membrane Component of Membrane->CellDeath Disruption leads to Pyranone_outside 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Pyranone_outside->Pyranone Enters Cell

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and are adapted for the evaluation of a hydrophobic compound like this compound.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against yeasts and molds.

1. Preparation of Stock Solution:

  • Due to the hydrophobic nature of this compound, prepare a stock solution in 100% dimethyl sulfoxide (DMSO). A typical starting concentration is 1600 µg/mL.[1][2]

2. Preparation of Microdilution Plates:

  • Use sterile 96-well flat-bottom microtiter plates.
  • Perform serial twofold dilutions of the compound in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS for most fungi; modified Leeming-Notman medium for Malassezia species).[1][6]
  • The final concentration of DMSO in each well should not exceed 1% to avoid solvent toxicity to the fungi. Include a solvent control (broth with 1% DMSO) to ensure it does not inhibit fungal growth.

3. Inoculum Preparation:

  • Yeasts (Candida, Malassezia spp.): Grow the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate.
  • Molds (Aspergillus, Dermatophytes): Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

4. Incubation:

  • Incubate the plates at a temperature and duration appropriate for the fungus being tested (e.g., 35-37°C for 24-48 hours for Candida and Aspergillus species; 28-32°C for 5-7 days for dermatophytes).[1][10]

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth in the drug-free control well.[10] The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepStock [label="Prepare Stock Solution\nin DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; PrepPlates [label="Prepare Microdilution Plates\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; PrepInoculum [label="Prepare Fungal Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReadMIC [label="Determine MIC\n(Visual or Spectrophotometric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PrepStock; PrepStock -> PrepPlates; Start -> PrepInoculum; PrepPlates -> Inoculate; PrepInoculum -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; }

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

1. Preparation of Agar Plates:

  • Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.

2. Inoculation:

  • Spread a standardized fungal inoculum evenly over the surface of the agar.

3. Well Creation and Compound Addition:

  • Create wells in the agar using a sterile cork borer.
  • Add a known concentration of the compound (dissolved in a suitable solvent like DMSO) into each well. A solvent control well should also be included.

4. Incubation:

  • Incubate the plates under appropriate conditions for the test fungus.

5. Observation:

  • Measure the diameter of the zone of inhibition (the area around the well where fungal growth is absent). A larger zone of inhibition indicates greater antifungal activity.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepPlates [label="Prepare Agar Plates", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Agar Surface", fillcolor="#FBBC05", fontcolor="#202124"]; CreateWells [label="Create Wells in Agar", fillcolor="#FBBC05", fontcolor="#202124"]; AddCompound [label="Add Compound to Wells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasureZones [label="Measure Zones of Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PrepPlates; PrepPlates -> Inoculate; Inoculate -> CreateWells; CreateWells -> AddCompound; AddCompound -> Incubate; Incubate -> MeasureZones; MeasureZones -> End; }

Caption: Workflow for the agar well diffusion antifungal susceptibility test.

Conclusion

This compound, as the active component of Piroctone Olamine, exhibits a broad spectrum of antifungal activity against various yeasts and dermatophytes. Its primary mechanism of action is believed to involve iron chelation, leading to the disruption of essential fungal metabolic processes. While its effect on ergosterol synthesis is also proposed, further research is needed to fully elucidate its molecular targets and impact on fungal signaling pathways. The provided experimental protocols offer a standardized approach for further investigation into the antifungal properties of this compound. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound in the development of new antifungal agents.

References

An In-depth Technical Guide to the Antibacterial Properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of the antibacterial properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. It is important to note that while this compound is a known chemical intermediate, specific research detailing its intrinsic antibacterial activity is limited in publicly available literature. Much of the relevant biological activity data is derived from studies of its final product, Piroctone Olamine, and related pyran-2-one derivatives.

Introduction

This compound is a substituted α,β-unsaturated lactone.[1] It serves as a crucial intermediate in the industrial synthesis of Piroctone Olamine, a widely utilized anti-dandruff and antimicrobial agent in the cosmetic and personal care industries.[2][3] The biological activity of pyran-2-one derivatives has been a subject of interest due to their diverse pharmacological properties, including antimicrobial, antifungal, and antitumor activities. This guide focuses on the available information regarding the antibacterial potential of this compound, its closely related derivatives, and its end-product, Piroctone Olamine.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC14H22O2[4][5]
Molecular Weight222.32 g/mol [4][5]
CAS Number50650-75-4[6]
AppearanceOily liquid[7]
SolubilitySlightly soluble in Chloroform and Ethyl Acetate[8]

Antibacterial Activity

Antibacterial Spectrum of Piroctone Olamine

Piroctone Olamine has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[2]

Bacterial TypeSpecies
Gram-positive Staphylococcus aureus
Micrococcus luteus
Streptococcus pyogenes
Bacillus subtilis
Gram-negative Escherichia coli
Salmonella spp.
Proteus spp.
Klebsiella spp.
Enterobacter spp.
Shigella flexneri
Pseudomonas aeruginosa
Haemophilus influenzae
Corynebacterium spp.
Pasteurella multocida
General Antibacterial Activity of Pyran-2-one Derivatives

Research on various synthetic pyran-2-one derivatives has indicated their potential as antibacterial agents. Studies have shown that different substitutions on the pyran-2-one ring can lead to significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyran derivatives have been reported to exhibit considerable binding energy towards the active sites of bacterial enzymes like DNA gyrase.

Mechanism of Action

The precise antibacterial mechanism of this compound has not been elucidated. However, the mechanism of its final product, Piroctone Olamine, is better understood and may offer insights. Piroctone Olamine's primary mode of antifungal action is through the chelation of essential metal ions, particularly iron, which are crucial for fungal metabolic processes.[9][10] This disruption of cellular metabolism inhibits fungal growth. It is plausible that a similar mechanism of disrupting essential enzymatic functions through ion chelation could contribute to its antibacterial effects.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Pyranone 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Transport Cellular Uptake Pyranone->Transport Pyranone_in Internalized Pyranone Transport->Pyranone_in Chelation Iron Chelation Pyranone_in->Chelation Fe_ion Fe³⁺ Ion Fe_ion->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Enzyme Essential Metalloenzyme Enzyme->Inhibition Metabolism Disrupted Metabolism Inhibition->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Hypothetical antibacterial mechanism via iron chelation.

Experimental Protocols

While specific experimental data for this compound is scarce, the following standard protocols are recommended for evaluating its antibacterial properties.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Test compound: this compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.

Start Start: Antibacterial Screening Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Broth_Dilution Broth Microdilution Assay Prep_Inoculum->Broth_Dilution Agar_Diffusion Agar Disk Diffusion Assay Prep_Inoculum->Agar_Diffusion Serial_Dilution Perform Serial Dilutions of Compound Broth_Dilution->Serial_Dilution Streak_Agar Streak MHA Plates Agar_Diffusion->Streak_Agar Inoculate_Plates Inoculate 96-well Plates Serial_Dilution->Inoculate_Plates Incubate_Broth Incubate (37°C, 18-24h) Inoculate_Plates->Incubate_Broth Read_MIC Determine MIC Incubate_Broth->Read_MIC End End: Report Results Read_MIC->End Apply_Disks Apply Compound-impregnated Disks Streak_Agar->Apply_Disks Incubate_Agar Incubate (37°C, 18-24h) Apply_Disks->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone Measure_Zone->End

References

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (Piroctone Olamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, widely known as Piroctone Olamine, is a potent antifungal agent with a broad spectrum of activity against various yeasts and molds, including species of Malassezia and Candida.[1][2] This technical guide provides a comprehensive overview of its primary mechanism of action, which involves the chelation of essential iron cofactors, leading to the disruption of mitochondrial energy metabolism. A secondary, less elucidated mechanism involving the inhibition of ergosterol biosynthesis is also discussed. This document synthesizes available quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Disruption of Fungal Mitochondrial Energy Metabolism via Iron Chelation

The principal antifungal activity of Piroctone Olamine stems from its ability to penetrate the fungal cell membrane and subsequently chelate divalent and trivalent iron ions (Fe²⁺ and Fe³⁺).[1][3] Iron is an indispensable cofactor for numerous metabolic processes, particularly for the iron-sulfur clusters and heme groups of the electron transport chain complexes within the mitochondria. By sequestering intracellular iron, Piroctone Olamine effectively disrupts the fungal respiratory chain, leading to a cascade of events that culminate in fungal cell death.[4]

The proposed signaling pathway for the primary mechanism of action is as follows:

Piroctone Piroctone Olamine CellMembrane Fungal Cell Membrane Piroctone->CellMembrane Penetration Chelation Chelation Piroctone->Chelation Intracellular Intracellular Space CellMembrane->Intracellular Fe Fe²⁺ / Fe³⁺ Ions Intracellular->Fe Fe->Chelation Mitochondrion Mitochondrion Chelation->Mitochondrion Deprives Mitochondria of Iron ETC Electron Transport Chain (Complexes I, II, III, IV) Mitochondrion->ETC Disrupts ATP_Production ATP Production ETC->ATP_Production Inhibits ATP_Synthase ATP Synthase Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Figure 1: Proposed signaling pathway of Piroctone Olamine's primary mechanism of action. This diagram illustrates the penetration of the fungal cell membrane, chelation of intracellular iron, subsequent disruption of the mitochondrial electron transport chain, inhibition of ATP production, and eventual fungal cell death.

Secondary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While iron chelation is the more prominently cited mechanism, some evidence suggests that Piroctone Olamine may also interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Ergosterol is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Its inhibition leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell lysis. The specific enzymatic target within the ergosterol biosynthesis pathway for Piroctone Olamine has not been definitively identified in the reviewed literature.

The generalized pathway for ergosterol synthesis and its potential inhibition is depicted below:

AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Piroctone Piroctone Olamine Piroctone->Inhibition Inhibition->Ergosterol_Pathway

Figure 2: Generalized pathway of ergosterol biosynthesis and the putative inhibitory point of Piroctone Olamine. The specific enzyme target within this pathway for Piroctone Olamine requires further investigation.

Quantitative Data

The antifungal efficacy of Piroctone Olamine has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various fungal species.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.125 - 0.5[6]
Candida parapsilosis0.125 - 0.5[6]
Candida tropicalis0.125 - 0.5[6]
Candida glabrata0.125 - 0.5[6]
Candida guilliermondii0.125 - 0.5[6]
Candida krusei0.125 - 0.5[6]
Malassezia furfur16 ppm (equivalent to 16 µg/mL)[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is utilized to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Workflow:

Start Start Prepare_PO Prepare Piroctone Olamine Stock Solution (e.g., 1600 µg/mL in DMSO) Start->Prepare_PO Serial_Dilute Perform Serial Dilutions in 96-well plate with RPMI-1640 medium Prepare_PO->Serial_Dilute Inoculate Inoculate wells with Fungal Suspension (e.g., 1-5 x 10³ CFU/mL) Serial_Dilute->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate Read_MIC Visually Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Methodology:

  • Preparation of Piroctone Olamine Stock Solution: Dissolve Piroctone Olamine in dimethyl sulfoxide (DMSO) to a stock concentration of 1600 µg/mL.[1]

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Piroctone Olamine stock solution in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration range (e.g., 0.0625 to 32 µg/mL).[1]

  • Inoculum Preparation: Prepare a fungal inoculum from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without Piroctone Olamine) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of Piroctone Olamine at which there is no visible growth.[1]

In Vivo Antifungal Activity in a Murine Model of Intra-abdominal Candidiasis

This protocol assesses the in vivo efficacy of Piroctone Olamine in a systemic fungal infection model.

Workflow:

Start Start Infect_Mice Induce Intra-abdominal Candidiasis in Mice (intraperitoneal injection of C. albicans) Start->Infect_Mice Treatment Administer Piroctone Olamine (e.g., 0.5 mg/kg, intraperitoneally) and Control Treatments Infect_Mice->Treatment Monitor Monitor Mice Daily for Clinical Signs and Mortality for a Defined Period (e.g., 14 days) Treatment->Monitor Euthanize_Harvest Euthanize Surviving Mice and Harvest Organs (Liver, Spleen, Kidneys) Monitor->Euthanize_Harvest Assess_Burden Determine Fungal Burden in Organs (e.g., by plating homogenized tissue) Euthanize_Harvest->Assess_Burden Analyze Statistically Analyze Data (e.g., survival rates, fungal burden) Assess_Burden->Analyze End End Analyze->End

Figure 4: Workflow for assessing the in vivo antifungal activity of Piroctone Olamine in a murine model of intra-abdominal candidiasis.

Detailed Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., Swiss albino mice).

  • Infection: Induce intra-abdominal candidiasis by intraperitoneal injection of a standardized suspension of Candida albicans (e.g., 10⁷ cells/mL in saline).[1]

  • Treatment Groups: Divide the mice into treatment groups: a control group (vehicle, e.g., DMSO), a Piroctone Olamine group (e.g., 0.5 mg/kg), and a positive control group (e.g., Amphotericin B, 0.5 mg/kg).[1]

  • Drug Administration: Administer the treatments intraperitoneally at a specified time post-infection (e.g., 72 hours).[1]

  • Monitoring: Observe the animals daily for clinical signs of infection and record mortality for a predetermined period (e.g., 14 days).[1]

  • Fungal Burden Determination: At the end of the study period, euthanize the surviving animals. Aseptically remove organs such as the liver, spleen, and kidneys. Homogenize the organs in sterile saline and plate serial dilutions onto a suitable agar medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colonies to determine the fungal burden (CFU/gram of tissue).

  • Statistical Analysis: Analyze the survival data using Kaplan-Meier survival curves and the fungal burden data using appropriate statistical tests (e.g., t-test or ANOVA).[1]

Conclusion

This compound (Piroctone Olamine) is a multifaceted antifungal agent with a primary mechanism of action centered on the chelation of iron ions, leading to the disruption of mitochondrial function and subsequent fungal cell death. A secondary mechanism involving the inhibition of ergosterol biosynthesis also contributes to its antifungal efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound for various antifungal applications. Future studies should focus on elucidating the specific molecular targets within the mitochondrial respiratory chain and the ergosterol biosynthesis pathway to further refine our understanding of its comprehensive mechanism of action.

References

The Discovery and Scientific Journey of Piroctone Olamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroctone olamine, an ethanolamine salt of the hydroxamic acid derivative piroctone, has emerged as a prominent active ingredient in the treatment of fungal-related scalp disorders, most notably dandruff and seborrheic dermatitis. First synthesized in 1979 by Schwarzkopf-Henkel in Germany, its development and application have been the subject of extensive research. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Piroctone Olamine, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its biochemical pathways and development timeline.

Introduction: The Genesis of a Leading Anti-Dandruff Agent

The story of Piroctone Olamine, also widely known by its trade name Octopirox®, begins in the late 1970s. It was first synthesized in 1979 by the German company Schwarzkopf-Henkel. The development is also closely associated with Hoechst AG, a German chemical and pharmaceutical company that was later merged into the entity now known as Sanofi.

Piroctone Olamine was developed as a therapeutic agent to combat dandruff and other scalp conditions caused by the proliferation of the lipophilic yeast of the Malassezia genus, particularly Malassezia furfur (formerly known as Pityrosporum ovale). Its introduction offered an alternative to existing anti-dandruff agents, and it has since become a widely used ingredient in medicated shampoos and other hair care products. Notably, it has seen increased use as a replacement for zinc pyrithione in many formulations.

Physicochemical Properties

Piroctone olamine is a white to slightly yellow crystalline powder. It is the ethanolamine salt of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone. This structure is key to its antifungal activity and formulation properties.

PropertyValue
Molecular Formula C₁₄H₂₃NO₂·C₂H₇NO
Molecular Weight 298.4 g/mol
Appearance White to slightly yellow crystalline powder
Solubility Soluble in ethanol and chloroform; slightly soluble in water and oil

Mechanism of Action: A Dual Approach to Fungal Inhibition

The primary mechanism of action of Piroctone Olamine is its potent antifungal activity, which is understood to operate through two principal pathways:

3.1. Inhibition of Ergosterol Synthesis: Similar to other antifungal agents of the hydroxypyridone class, Piroctone Olamine is believed to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol production compromises the integrity and function of the cell membrane, leading to fungal cell death.

3.2. Iron Chelation and Mitochondrial Disruption: A key and well-documented aspect of Piroctone Olamine's mechanism is its ability to chelate ferric (Fe³⁺) ions. Iron is an essential cofactor for many enzymes, including those involved in the mitochondrial electron transport chain. By sequestering iron, Piroctone Olamine disrupts these critical metabolic processes, leading to a breakdown in mitochondrial energy production and ultimately, fungal cell demise. While the precise complexes within the respiratory chain that are targeted are still under investigation, the overall effect is a significant impairment of cellular respiration.

cluster_fungal_cell Fungal Cell PO Piroctone Olamine Fe3 Fe³⁺ PO->Fe3 Chelation Mito Mitochondrion PO->Mito Inhibition of Energy Metabolism Ergosterol Ergosterol Synthesis PO->Ergosterol Inhibition ETC Electron Transport Chain Fe3->ETC Required for Mito->ETC ATP ATP Production ETC->ATP Membrane Cell Membrane Integrity ATP->Membrane Maintains Death Fungal Cell Death ATP->Death Lack of ATP Leads to Ergosterol->Membrane Essential for Membrane->Death Loss of Integrity Leads to

Figure 1: Proposed mechanism of action of Piroctone Olamine.

Quantitative Efficacy Data

Numerous in vitro and in vivo studies have demonstrated the efficacy of Piroctone Olamine against Malassezia species and its clinical effectiveness in treating dandruff.

In Vitro Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency.

MicroorganismMIC Range (µg/mL)Reference
Malassezia furfur16 - 64[1]
Candida albicans0.125 - 0.5[2]
Candida parapsilosis0.0003% - 0.006% (w/v)[3]
Trichophyton rubrum0.0003% - 0.006% (w/v)[3]
Clinical Efficacy in Dandruff Treatment

Clinical trials have consistently shown a significant reduction in dandruff severity with the use of Piroctone Olamine-containing shampoos.

Study ParameterPiroctone Olamine FormulationComparatorResultsReference
Dandruff Score Reduction 1% Piroctone Olamine shampoo-Significant decrease from baseline (≥4 on a 0-10 scale) starting at day 8.[4]
Adherent Scalp Flaking Score (ASFS) Reduction 0.5% Piroctone Olamine shampooControl ShampooSignificant improvement in ASFS after 3 weeks.[5]
Sebum Level Reduction Cream with Piroctone Olamine & ClimbazoleEmollient CreamQuantitative improvement in casual sebum level (measured by Sebumeter®) after 4 weeks.[6]
Hair Shedding Piroctone Olamine containing shampoo or leave-on treatmentPlaceboStatistically significant increases in hair amount observed by phototrichogram after 8 weeks.[7]

Experimental Protocols

Synthesis of Piroctone Olamine (Illustrative, based on patent literature)

cluster_synthesis Piroctone Olamine Synthesis Workflow A 3,5,5-trimethylhexanoic acid B 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone A->B Multi-step conversion C 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone) B->C Hydroxylamine treatment D Piroctone Olamine C->D E Ethanolamine E->D Salt formation

Figure 2: Simplified synthetic pathway for Piroctone Olamine.

Protocol Outline:

  • Preparation of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone: This intermediate is typically synthesized from 3,5,5-trimethylhexanoic acid through a series of reactions.

  • Hydroxylation to Piroctone: The pyrone intermediate is then reacted with hydroxylamine to form the 1-hydroxy-2-pyridone structure of Piroctone.

  • Salt Formation with Ethanolamine: Finally, Piroctone is reacted with ethanolamine to form the stable Piroctone Olamine salt.

Note: This is a generalized outline. Specific reaction conditions, catalysts, and purification steps would be detailed in the original patent and subsequent process chemistry literature.

In Vitro MIC Determination (Broth Microdilution Method)

Objective: To determine the minimum concentration of Piroctone Olamine that inhibits the visible growth of a specific fungal strain.

Materials:

  • Piroctone Olamine stock solution (e.g., in DMSO).

  • Fungal culture (Malassezia furfur, Candida albicans, etc.).

  • Appropriate liquid growth medium (e.g., modified Leeming-Notman medium for Malassezia).

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Prepare a serial dilution of the Piroctone Olamine stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the fungal culture.

  • Include a positive control (fungal culture in medium without Piroctone Olamine) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 32°C for 48-72 hours for Malassezia).

  • After incubation, visually assess the wells for turbidity (growth). The MIC is the lowest concentration of Piroctone Olamine at which no visible growth is observed.

Clinical Trial Protocol for Anti-Dandruff Efficacy

Objective: To evaluate the efficacy and safety of a Piroctone Olamine-containing shampoo in reducing dandruff.

Study Design: Randomized, double-blind, placebo-controlled study.

Subjects: Healthy volunteers with moderate to severe dandruff.

Procedure:

  • Baseline Assessment: At the beginning of the study, assess and score the severity of dandruff using a standardized scale (e.g., Adherent Scalp Flaking Score - ASFS). Other parameters such as scalp sebum levels (using a Sebumeter®) and hair shedding (using phototrichogram) can also be measured.

  • Treatment Phase: Subjects are randomly assigned to use either the Piroctone Olamine shampoo or a placebo shampoo for a specified period (e.g., 4-8 weeks).

  • Follow-up Assessments: Repeat the baseline assessments at regular intervals during the treatment phase and at the end of the study.

  • Data Analysis: Statistically compare the changes in dandruff scores and other parameters between the treatment and placebo groups.

Regulatory Status and Safety Profile

Piroctone Olamine has a long history of safe use in cosmetic and personal care products.

  • European Union: Piroctone Olamine is regulated under the EU Cosmetics Regulation (EC) No 1223/2009. It is permitted for use as a preservative and for other purposes in cosmetic products at a maximum concentration of 1.0% in rinse-off products and 0.5% in other products.

  • United States: In 2004, the U.S. Food and Drug Administration (FDA) issued a "call-for-data" for Piroctone Olamine for its potential inclusion in the Over-The-Counter (OTC) drug monograph for dandruff, seborrheic dermatitis, and psoriasis. As of the current date, it is used in cosmetic anti-dandruff shampoos available in the US market.

The safety of Piroctone Olamine has been extensively reviewed by regulatory bodies, and it is considered safe for use in cosmetic products at the permitted concentrations.

Conclusion

Since its discovery in 1979, Piroctone Olamine has established itself as a cornerstone in the topical treatment of dandruff and other scalp conditions. Its dual mechanism of action, involving both the disruption of fungal cell membrane synthesis and the chelation of iron to inhibit mitochondrial function, provides a robust and effective means of controlling the proliferation of Malassezia species. A wealth of in vitro and clinical data supports its efficacy and safety, making it a valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to develop advanced dermatological and hair care formulations.

References

An In-depth Technical Guide to 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one Derivatives and Analogs: Synthesis, Antifungal Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one and its derivatives, with a particular focus on their synthesis, antifungal properties, and mechanism of action. This class of compounds holds significant interest, primarily due to its core structure being a precursor to Piroctone Olamine, a widely used anti-dandruff and antifungal agent.

Introduction

This compound is a substituted α-pyrone, a heterocyclic lactone. Its chemical structure, featuring a bulky hydrophobic side chain, is crucial for its biological activity. The primary derivative of interest is Piroctone, which exists in tautomeric equilibrium with its 2-hydroxypyridine form, 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone. This latter form is typically salified with ethanolamine to produce Piroctone Olamine, enhancing its solubility and formulation properties.[1] This guide will delve into the synthesis of the core pyran-2-one structure, its conversion to active analogs like Piroctone, their quantified biological activities, and the underlying molecular mechanisms.

Synthesis of this compound and Analogs

The synthesis of the title compound and its analogs can be achieved through several synthetic routes. A common and effective method is a two-step process involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.

Two-Step Synthesis of this compound

This process utilizes isononanoyl chloride and 3,3-dimethylacrylate as primary starting materials.[2]

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

  • In a suitable reaction vessel, dissolve aluminum trichloride (anhydrous) in a chlorinated solvent such as dichloromethane under an inert atmosphere.

  • Cool the mixture to 0-5 °C.

  • Slowly add isononanoyl chloride to the cooled suspension.

  • To this mixture, add methyl 3,3-dimethylacrylate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, a keto-ester.

Step 2: Cyclization

  • Dissolve the crude keto-ester from the previous step in glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Logical Flow of the Two-Step Synthesis:

G Isononanoyl_Chloride Isononanoyl Chloride Friedel_Crafts Friedel-Crafts Acylation Isononanoyl_Chloride->Friedel_Crafts Methyl_3_3_dimethylacrylate Methyl 3,3-dimethylacrylate Methyl_3_3_dimethylacrylate->Friedel_Crafts AlCl3 AlCl3 (catalyst) AlCl3->Friedel_Crafts Keto_ester Keto-ester Intermediate Friedel_Crafts->Keto_ester Cyclization Intramolecular Cyclization Keto_ester->Cyclization H2SO4 Conc. H2SO4 (catalyst) H2SO4->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Two-step synthesis of the target compound.

Conversion to Piroctone Olamine

The synthesized this compound can be converted to Piroctone Olamine. This involves a reaction with hydroxylamine followed by salt formation with ethanolamine.[3]

Experimental Protocol:

  • Dissolve this compound in an alcoholic solvent, such as ethanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Slowly add ethanolamine and heat the mixture to reflux for several hours.

  • Monitor the reaction for the formation of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone).

  • After the reaction is complete, cool the mixture to induce crystallization of the Piroctone olamine salt.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum.

Antifungal Activity

The primary biological activity of interest for this class of compounds is their antifungal efficacy, particularly against yeasts and dermatophytes. The data presented below is for Piroctone Olamine, the ethanolamine salt of the 2-hydroxypyridone tautomer.

Quantitative Antifungal Data

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antifungal potency of a compound.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans0.125 - 0.5[4]
Candida parapsilosis0.125 - 0.5[4]
Candida tropicalis0.125 - 0.5[4]
Candida glabrata0.125 - 0.5[4]
Candida krusei0.125 - 0.5[4]
Malassezia furfur16 ppm (~16 µg/mL)[5]
Trichophyton rubrum6.25[6][7]
Trichophyton mentagrophytes12.5[6][7]
Microsporum canis12.5[6][7]
Epidermophyton floccosum6.25[6][7]
Staphylococcus aureus6.25[6][7]
Staphylococcus epidermidis6.25[6][7]
Escherichia coli12.5[6][7]
Propionibacterium acnes6.25[6][7]

Experimental Protocols for Antifungal Assays

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., Piroctone Olamine) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640 for yeasts).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, typically adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

Experimental Workflow for MIC Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 24-48h Inoculation->Incubation Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_MIC

Caption: Workflow for MIC determination.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this class of compounds is primarily attributed to the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.

The proposed mechanism involves the chelation of polyvalent metal ions, such as Fe2+ and Fe3+, which are essential cofactors for enzymes in the ergosterol biosynthesis pathway. By sequestering these ions, the compound effectively inhibits key enzymatic steps, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disrupts the cell membrane, increases its permeability, and ultimately leads to fungal cell death.

Ergosterol Biosynthesis Pathway and Site of Inhibition:

G Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Pathway Late Ergosterol Biosynthesis Pathway (Multiple Enzymatic Steps) Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Inhibition Inhibition by 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Derivatives Inhibition->Ergosterol_Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound and its derivatives, particularly Piroctone Olamine, represent a valuable class of antifungal agents. Their synthesis is well-established, and their mechanism of action, centered on the inhibition of the fungal-specific ergosterol biosynthesis pathway, provides a degree of selective toxicity. The quantitative data on their antifungal activity demonstrates their potency against a range of clinically relevant fungi. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising class of compounds. Further research could focus on the synthesis of novel analogs with improved efficacy and a broader spectrum of activity, as well as more detailed investigations into their interactions with the enzymes of the ergosterol biosynthesis pathway.

References

Methodological & Application

Application Note and Protocol: A Two-Step Synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a substituted pyran-2-one derivative with the molecular formula C₁₄H₂₂O₂ and a molecular weight of approximately 222.32 g/mol .[1][2] This compound serves as a key intermediate in the synthesis of various pharmaceutical and cosmetic ingredients, most notably Piroctone Olamine, a widely used anti-dandruff agent.[2][3][4] Its biological activities, including potential antimicrobial and antifungal properties, make it a molecule of interest for further research and development in medicinal chemistry and material science.[1][3] This document outlines a detailed two-step protocol for the chemical synthesis of this compound, involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.[1][5]

Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₂O₂
Molecular Weight222.32 g/mol [1][2][6]
AppearanceColorless to Pale Yellow Oil/Powder[4][7]
Purity≥98% (typical for commercial grades)[4][6]
SolubilitySoluble in Chloroform and Ethyl Acetate (Slightly)[7]
Storage2-8°C, in a dry, dark, and ventilated place[4][7]

Experimental Protocol

This protocol describes a two-step synthesis method. The first step is a Friedel-Crafts acylation to synthesize the intermediate, 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester. The second step is an acid-catalyzed intramolecular cyclization to yield the final product.

Materials and Reagents

  • Isononanoyl chloride

  • Methyl methacrylate (or a related derivative)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-vacuum distillation apparatus

Step 1: Friedel-Crafts Acylation for Intermediate Synthesis

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride to dichloromethane. The mass ratio of dichloromethane to aluminum trichloride should be approximately 5:2.[5] Stir the mixture under a nitrogen atmosphere for 10 minutes.

  • Addition of Acyl Chloride: Cool the suspension to 0-5°C using an ice bath. Slowly add isononanoyl chloride to the mixture through the dropping funnel while maintaining the temperature.

  • Addition of Alkene: After the addition of isononanoyl chloride is complete, add methyl methacrylate dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at this temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude intermediate product, 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester.

Step 2: Acid-Catalyzed Intramolecular Cyclization

  • Reaction Setup: Place the crude intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Acid: Add glacial acetic acid and a catalytic amount of concentrated sulfuric acid to the flask.[5]

  • Reaction: Heat the mixture to reflux and maintain for approximately 2 hours, or until reaction completion is confirmed by TLC.[5]

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by high-vacuum distillation to yield the final product, this compound.[2]

Data Presentation

ParameterStep 1: AcylationStep 2: CyclizationOverall
Reactants Isononanoyl chloride, Methyl methacrylate3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester-
Catalyst Anhydrous Aluminum Chloride[1][5]Concentrated Sulfuric Acid[1][5]-
Solvent Dichloromethane[5]Glacial Acetic Acid[5]-
Reaction Time Varies (monitor by TLC)~2 hours[5]-
Temperature 0-5°CReflux-
Yield High (not specified)High (not specified)High[5]
Purity -High (after purification)[5]>98%

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization Reactants1 Isononanoyl Chloride + Methyl Methacrylate Reaction1 Acylation Reaction (0-5°C) Reactants1->Reaction1 Catalyst1 Anhydrous AlCl3 in Dichloromethane Catalyst1->Reaction1 Workup1 Quenching, Extraction, Washing & Concentration Reaction1->Workup1 Intermediate Crude 3,7,9,9-tetramethyl-2-decen-5-one acid methyl ester Workup1->Intermediate Reaction2 Cyclization Reaction (Reflux, ~2h) Intermediate->Reaction2 To Step 2 Catalyst2 Conc. H2SO4 in Glacial Acetic Acid Catalyst2->Reaction2 Workup2 Neutralization, Extraction, Drying & Concentration Reaction2->Workup2 Purification High-Vacuum Distillation Workup2->Purification FinalProduct 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Purification->FinalProduct

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols: Friedel-Crafts Acylation in Pyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The efficient synthesis of these heterocycles is, therefore, a critical focus for drug discovery and development.

While the classic Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones, its direct application for the de novo synthesis of the pyran-2-one ring is not a standard transformation.[4][5] However, an intramolecular Friedel-Crafts-type acylation is the pivotal ring-closing step in one of the most important methods for synthesizing a major class of pyran-2-ones: the Pechmann condensation for the formation of coumarins (benzo-α-pyrones).[6][7]

This document provides detailed application notes on this synthetic strategy, quantitative data on catalyst performance, detailed experimental protocols, and visualizations of the reaction mechanisms and relevant biological pathways.

Reaction Principles and Mechanism

The Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst, proceeding via electrophilic aromatic substitution to form monoacylated products.[8] The key electrophile is the resonance-stabilized acylium ion.[8]

G cluster_generation Acylium Ion Generation cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl Complex R-CO-Cl⁺-Al⁻Cl₃ AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Arene (Benzene Ring) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone SigmaComplex->Product - H⁺

Caption: General mechanism of the Friedel-Crafts Acylation.

The Pechmann Condensation: An Intramolecular Friedel-Crafts Approach

The Pechmann condensation is a highly effective method for synthesizing coumarins (a fused pyran-2-one system) by reacting a phenol with a β-keto ester under acidic conditions.[6][9] The reaction mechanism involves an initial transesterification between the phenol and the β-keto ester, followed by a key intramolecular cyclization step. This cyclization is an electrophilic aromatic substitution where the activated aromatic ring of the phenol attacks a carbonyl group, a process analogous to an intramolecular Friedel-Crafts acylation.[6][7] The final step is a dehydration to form the aromatic pyran-2-one ring.[7]

G Phenol Phenol Transesterification Transesterification Intermediate Phenol->Transesterification + β-Keto Ester (Acid Catalyst) Ketoester β-Keto Ester Ketoester->Transesterification Cyclization Intramolecular EAS (Friedel-Crafts Type) Transesterification->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Coumarin (Benzo-pyran-2-one) Dehydration->Product

Caption: Workflow for Pechmann Condensation to synthesize coumarins.

Application Notes

Catalyst Selection and Performance

The choice of acid catalyst is critical for the success of the Pechmann condensation, affecting reaction time, temperature, and overall yield. While traditional Brønsted acids like H₂SO₄ are effective, modern research focuses on solid acid catalysts and milder Lewis acids to improve sustainability and ease of workup.[10][11] Electron-donating groups on the phenol substrate facilitate the reaction, while electron-withdrawing groups can hinder it.[9]

Table 1: Comparison of Catalysts for Coumarin Synthesis via Pechmann Condensation

Catalyst Substrate 1 Substrate 2 Catalyst Loading (mol%) Temp (°C) Time Yield (%) Reference
Zn₀.₉₂₅Ti₀.₀₇₅O Phloroglucinol Ethyl Acetoacetate 10 120 1.5 h 88 [10]
Sulfamic Acid Resorcinol Ethyl Acetoacetate 10 120 10 min 90 [11]
Sulfamic Acid Phenol Ethyl Acetoacetate 10 120 60 min 71 [11]
InCl₃ (Ball Mill) m-Aminophenol Ethyl Acetoacetate 3 RT 10 min 92 [12]
InCl₃ (Ball Mill) Resorcinol Ethyl Acetoacetate 3 RT 5 min 91 [12]

| SnCl₂·2H₂O | Resorcinol | Ethyl Acetoacetate | 10 | 80 | 1.5 h | 92 |[13] |

Applications in Drug Development

Pyran-2-one derivatives are of significant interest to drug development professionals due to their wide range of pharmacological activities.

  • Anticancer Activity: Many fused pyran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][14] Their mechanism of action often involves the induction of apoptosis (programmed cell death) by modulating key signaling pathways, such as those involving the Bcl-2 protein family or receptor tyrosine kinases like EGFR and VEGFR-2.[3][15] This makes them attractive candidates for the development of novel chemotherapeutic agents.[16]

  • Antimicrobial Activity: The pyran-2-one scaffold is also found in compounds with significant antibacterial and antifungal properties.[17][18] The mechanism for many aminoglycoside antibiotics, which can contain pyran-like rings, involves the inhibition of protein synthesis by binding to the ribosomal subunits of the microorganism.[19][20]

G Pyranone Pyran-2-one Analog EGFR EGFR / VEGFR-2 Pyranone->EGFR Inhibition Bcl2 Bcl-2 Family (Anti-apoptotic) Pyranone->Bcl2 Inhibition EGFR->Bcl2 Activation Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Simplified anticancer signaling pathway for pyran-2-one analogs.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of a common coumarin derivative using resorcinol and ethyl acetoacetate with a reusable Lewis acid catalyst.

Materials:

  • Resorcinol (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%)

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add resorcinol (e.g., 5.5 g, 50 mmol), ethanol (25 mL), ethyl acetoacetate (e.g., 7.15 g, 55 mmol), and SnCl₂·2H₂O (e.g., 1.13 g, 5 mmol).[13]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-2 hours.[13]

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with cold water (2 x 20 mL). The product can be further purified by recrystallization from ethanol to yield fine, colorless crystals.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

This workflow outlines the key steps for assessing the anticancer activity of newly synthesized pyran-2-one compounds.[3]

G start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with serial dilutions of pyran-2-one compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent to wells and incubate for 2-4h step4->step5 step6 Solubilize formazan crystals with DMSO or other solvent step5->step6 step7 Measure absorbance at ~570 nm using a plate reader step6->step7 end Calculate IC₅₀ values step7->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, a key intermediate in the production of the anti-dandruff agent Piroctone Olamine.[1][2] The primary and most direct synthesis involves a two-step process: a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. Additionally, this document outlines general protocols for alternative cyclization strategies, namely the Knoevenagel and Pechmann condensations, which are broadly applicable to the synthesis of 2H-pyran-2-one derivatives.

Primary Synthesis Route: Friedel-Crafts Acylation and Acid-Catalyzed Cyclization

This two-step synthesis is an efficient method for the preparation of this compound.[2] The overall workflow begins with the Friedel-Crafts acylation of methyl 3,3-dimethylacrylate with isononanoyl chloride, catalyzed by aluminum trichloride, to form the intermediate 3,7,9,9-tetramethyl-2-decen-5-keto acid methyl ester. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final product.

Two-Step Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acid-Catalyzed Cyclization start Isononanoyl Chloride + Methyl 3,3-dimethylacrylate catalyst1 AlCl3 (catalyst) Dichloromethane (solvent) start->catalyst1 Reaction intermediate 3,7,9,9-tetramethyl-2-decen-5-keto acid methyl ester catalyst1->intermediate catalyst2 Conc. H2SO4 (catalyst) Glacial Acetic Acid (solvent) intermediate->catalyst2 Reaction product This compound catalyst2->product

Figure 1: Two-step synthesis of the target compound.

Quantitative Data
StepReactionCatalystSolventTemperatureTimeYield
1Friedel-Crafts AcylationAnhydrous AlCl₃DichloromethaneReflux-High
2Acid-Catalyzed CyclizationConcentrated H₂SO₄Glacial Acetic AcidReflux2hHigh
Experimental Protocols

Protocol 1: Synthesis of 3,7,9,9-tetramethyl-2-decen-5-keto acid methyl ester (Friedel-Crafts Acylation)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous aluminum trichloride to dichloromethane.

  • Addition of Reactants: While stirring, slowly add isononanoyl chloride to the suspension. Subsequently, add methyl 3,3-dimethylacrylate dropwise through the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Acid-Catalyzed Cyclization)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3,7,9,9-tetramethyl-2-decen-5-keto acid methyl ester in glacial acetic acid.

  • Addition of Catalyst: Carefully add concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux for approximately 2 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product can be purified by vacuum distillation.[2]

Alternative Cyclization Strategies

While the two-step Friedel-Crafts acylation and cyclization is a direct route, other classical organic reactions can be adapted for the synthesis of the 2H-pyran-2-one core structure.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by cyclization. For the synthesis of a 4-methyl-6-alkyl-2H-pyran-2-one, this would typically involve the condensation of a β-keto ester with an α,β-unsaturated aldehyde.

Knoevenagel Condensation for 2H-Pyran-2-one Synthesis cluster_0 Knoevenagel Condensation cluster_1 Cyclization & Dehydration reactants β-Keto Ester + α,β-Unsaturated Aldehyde catalyst Base Catalyst (e.g., Piperidine) reactants->catalyst intermediate Intermediate Adduct catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 4,6-Disubstituted-2H-pyran-2-one dehydration->product Pechmann Condensation for Coumarin Synthesis cluster_0 Pechmann Condensation cluster_1 Cyclization & Dehydration reactants Phenol + β-Keto Ester catalyst Acid Catalyst (e.g., H2SO4, Lewis Acids) reactants->catalyst intermediate Intermediate Ester catalyst->intermediate cyclization Intramolecular Electrophilic Attack intermediate->cyclization dehydration Dehydration cyclization->dehydration product Coumarin Derivative dehydration->product

References

Application Note: In Vitro Antifungal Assay for 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a heterocyclic organic compound with recognized potential for antimicrobial applications. It serves as a key intermediate in the synthesis of Piroctone Olamine, a widely used antifungal agent, particularly in anti-dandruff shampoos and topical antifungal preparations.[1][2] The antifungal mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1][2] This document provides a detailed protocol for determining the in vitro antifungal efficacy of this compound using a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antifungal Activity

While specific MIC data for this compound is not extensively published, the antifungal activity of its close derivative, Piroctone Olamine, has been well-documented and provides a strong indication of the potential efficacy of the parent compound. Piroctone Olamine has demonstrated broad-spectrum activity against various pathogenic fungi.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for Piroctone Olamine (a derivative of this compound)

Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp.0.125 - 0.5[3]
Malassezia furfur16 - 64[4]
Candida parapsilosis3 - 60[1][5]
Scopulariopsis brevicaulis3 - 60[1][5]
Trichophyton rubrum3 - 60*[1][5]

Note: Originally reported as 0.0003% to 0.006%.[1][5] Conversion to µg/mL assumes a density of 1 g/mL. The data presented is for Piroctone Olamine and should be considered as an indicator of the potential activity of this compound.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials
  • This compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

Methods

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity. b. Prepare a fungal suspension by picking five distinct colonies (at least 1 mm in diameter) and suspending them in 5 mL of sterile saline. c. Vortex the suspension for 15-20 seconds to ensure a homogeneous mixture. d. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. e. Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Preparation of Antifungal Stock Solution: a. Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. b. Further dilutions should be made in RPMI-1640 medium to achieve the desired starting concentration for the assay.

3. Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 in a designated row for each fungal isolate. b. Add 200 µL of the starting concentration of the test compound (in RPMI-1640) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antifungal agent), and well 12 will be the sterility control (medium only). e. Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. f. Include a row for a positive control antifungal following the same serial dilution procedure. g. Seal the plate and incubate at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control well. b. Alternatively, the plate can be read with a microplate reader at a wavelength of 530 nm to determine the percentage of growth inhibition.

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Fungal Suspension Inoculum_Prep->Inoculation Compound_Prep Compound Stock Solution Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-48h Inoculation->Incubate Read_Plate Visual or Spectrophotometric Reading Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the in vitro antifungal susceptibility testing.

Signaling Pathway Diagram

Antifungal_Mechanism Compound 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Ergosterol_Synth Ergosterol Biosynthesis Pathway Compound->Ergosterol_Synth Inhibits Cell_Membrane Fungal Cell Membrane Ergosterol_Synth->Cell_Membrane Essential for Structure Membrane_Integrity Loss of Membrane Integrity & Permeability Cell_Membrane->Membrane_Integrity Disruption leads to Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Proposed mechanism of antifungal action.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Piroctone Olamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroctone olamine, an ethanolamine salt of a hydroxamic acid derivative, is a well-established antifungal and antibacterial agent. It is widely utilized in personal care products, particularly in anti-dandruff shampoos, for its efficacy against Malassezia species, the primary causative agent of dandruff. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of its antimicrobial activity, providing essential data for product development, quality control, and regulatory submissions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

This document provides detailed application notes and standardized protocols for determining the MIC of Piroctone Olamine against a variety of relevant fungal and bacterial species. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of Piroctone Olamine.

Data Presentation: MIC of Piroctone Olamine

The following tables summarize the reported MIC values of Piroctone Olamine against various microorganisms. These values have been compiled from multiple studies and are presented for comparative analysis. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

FungusMIC Range (µg/mL)Mean MIC (µg/mL)
Malassezia furfur16 - 64[1][2]64[1][2]
Candida albicans0.125 - 0.5[3][4]0.19[3]
Candida parapsilosis0.0003% - 0.006%Not Reported
Trichophyton rubrum6.25[5]Not Reported
Trichophyton mentagrophytes12.5[5]Not Reported
Microsporum canis12.5[5]Not Reported
Epidermophyton floccosum6.25[5]Not Reported
Scopulariopsis brevicaulis0.0003% - 0.006%Not Reported
BacteriumMIC (µg/mL)
Staphylococcus aureus6.25[5]
Staphylococcus epidermidis6.25[5]
Escherichia coli12.5[5]
Propionibacterium acnes6.25[5]

Experimental Protocols

The broth microdilution method is the most common and standardized technique for determining the MIC of antifungal agents and is recommended for Piroctone Olamine. The following protocols provide a step-by-step guide for performing this assay.

Protocol 1: Broth Microdilution MIC Determination for Yeasts (e.g., Candida albicans)

This protocol is based on the CLSI M27 and EUCAST E.DEF 7.3.1 guidelines.

1. Materials:

  • Piroctone Olamine powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Yeast culture (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

2. Preparation of Piroctone Olamine Stock Solution:

  • Prepare a stock solution of Piroctone Olamine in DMSO at a concentration of 1600 µg/mL.[3][4] Ensure complete dissolution. Further dilutions should be made in RPMI-1640 medium. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting fungal growth.

3. Inoculum Preparation:

  • From a fresh 24-48 hour culture on SDA, select several well-isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

4. Microtiter Plate Preparation (Serial Dilution):

  • Add 100 µL of RPMI-1640 to wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the appropriate Piroctone Olamine working solution (at twice the desired highest final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).

5. Inoculation and Incubation:

  • Add 100 µL of the final working fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the concentration of Piroctone Olamine to the desired final test concentrations.

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 24-48 hours.

6. MIC Determination (Reading the Results):

  • Visual Reading: The MIC is the lowest concentration of Piroctone Olamine that causes a significant inhibition of growth (e.g., a 50% reduction in turbidity) compared to the drug-free growth control well.

  • Spectrophotometric Reading: Measure the optical density (OD) at 492 nm. The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (typically ≥50%) compared to the control.

Protocol 2: Broth Microdilution MIC Determination for Lipophilic Yeasts (e.g., Malassezia furfur)

This protocol is a modification of the standard yeast protocol to accommodate the specific growth requirements of Malassezia species.

1. Materials:

  • In addition to the materials in Protocol 1:

  • Modified Leeming-Notman (LNA) medium or Dixon's agar for culturing Malassezia.

  • RPMI-1640 supplemented with a lipid source (e.g., 0.1% Tween 80 and 0.5% glycerol monostearate).

2. Inoculum Preparation:

  • Grow the Malassezia strain on LNA or Dixon's agar at 32°C for 3-5 days.

  • Harvest the cells and suspend them in sterile saline.

  • Vortex the suspension to break up cell clumps.

  • Standardize the inoculum to a 1 McFarland standard at 530 nm.

  • Dilute the standardized suspension 1:100 in the lipid-supplemented RPMI-1640 medium to achieve a final inoculum size of 0.5–2.5 × 10³ CFU/mL.

3. Microtiter Plate Preparation, Inoculation, and Incubation:

  • Follow steps 4 and 5 from Protocol 1, using the lipid-supplemented RPMI-1640 medium.

  • Incubate the plates at 32°C for 48-72 hours.

4. MIC Determination:

  • Follow step 6 from Protocol 1 for reading the results.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare Piroctone Olamine Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate stock_prep->serial_dilution Add to first well media_prep Prepare Appropriate Culture Medium media_prep->serial_dilution Add to all wells inoculum_prep Prepare and Standardize Microbial Inoculum inoculation Inoculate Microtiter Plate inoculum_prep->inoculation Add to test wells incubation Incubate at Specified Temperature and Duration inoculation->incubation mic_reading Read MIC Endpoint (Visual or Spectrophotometric) incubation->mic_reading data_analysis Record and Analyze Data mic_reading->data_analysis

Caption: Workflow for MIC determination of Piroctone Olamine.

Signaling_Pathway_Antifungal_Action PO Piroctone Olamine CellMembrane Fungal Cell Membrane PO->CellMembrane Penetrates IonTransport Interference with Active Transport CellMembrane->IonTransport MacromoleculeUptake Inhibition of Essential Macromolecule Uptake IonTransport->MacromoleculeUptake CellularProcesses Disruption of Cellular Metabolism and Growth MacromoleculeUptake->CellularProcesses FungalDeath Fungistatic/Fungicidal Effect CellularProcesses->FungalDeath

Caption: Proposed mechanism of action of Piroctone Olamine.

References

HPLC analysis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method has been developed for the quantitative analysis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, a key intermediate in the synthesis of various organic compounds. Given its non-polar nature, a reverse-phase HPLC method is the preferred approach for achieving optimal separation and quantification. This document provides a detailed application note and protocol for this analysis.

Application Notes

Compound Information:

  • IUPAC Name: 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one[1]

  • CAS Number: 50650-75-4[1][2][3]

  • Molecular Formula: C₁₄H₂₂O₂[1][2][3][4]

  • Molecular Weight: 222.32 g/mol [1][2][4]

  • Chemical Properties: The presence of the bulky 2,4,4-trimethylpentyl group confers a significant non-polar (lipophilic) character to the molecule.[5] This is a critical factor in the selection of the HPLC column and mobile phase.

Chromatographic Conditions:

Due to the non-polar nature of this compound, a reverse-phase HPLC method is employed. The selection of a non-polar stationary phase, such as a C18 or C8 column, is recommended for effective separation.[6] The mobile phase should consist of a polar solvent mixture, typically a combination of water and a miscible organic solvent like acetonitrile or methanol.[6][7][8]

A summary of the recommended chromatographic conditions is presented in the table below.

ParameterRecommended Conditions
Stationary Phase C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Mobile Phase or Acetonitrile

Experimental Workflow

The logical flow of the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

HPLC Analysis Workflow

Experimental Protocols

1. Preparation of Mobile Phase:

  • Prepare the required volumes of HPLC-grade acetonitrile and ultrapure water.

  • For a typical starting condition, a mobile phase composition of 80:20 (v/v) acetonitrile to water can be used.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in the diluent (e.g., acetonitrile) in a 10 mL volumetric flask and make up to the mark to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the diluent.

3. Sample Solution Preparation:

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound.

  • Dissolve the sample in the diluent in a 10 mL volumetric flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up to the volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC System Operation:

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the sample solutions for analysis.

5. Data Analysis:

  • Record the chromatograms for both the standard and sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Measure the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

The following table should be used to record the results of the quantitative analysis.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (mg/mL)
Blank---
Standard 1
Standard 2
Standard 3
Standard 4
Sample 1
Sample 2

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's properties and the selection of HPLC method parameters.

Method_Development_Logic cluster_compound Compound Properties cluster_method HPLC Method Parameters cluster_principle Separation Principle Compound 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Property Non-Polar/Lipophilic (Bulky Alkyl Group) Compound->Property Principle Reverse-Phase Chromatography Property->Principle StationaryPhase Stationary Phase: Non-Polar (e.g., C18) Detection UV Detection StationaryPhase->Detection MobilePhase Mobile Phase: Polar (e.g., ACN/Water) MobilePhase->Detection Principle->StationaryPhase Principle->MobilePhase

Logic for HPLC Method Development

References

Application Notes: Gas Chromatography Analysis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. This compound is a key intermediate in the synthesis of Piroctone Olamine, a widely used anti-dandruff agent.[1] The developed method is suitable for in-process control during synthesis and for quality assessment of the final product. The methodology utilizes a common non-polar capillary column and a flame ionization detector (FID), providing excellent sensitivity and resolution.

Introduction

This compound (C₁₄H₂₂O₂, MW: 222.32 g/mol ) is a synthetic organic compound with significant applications in the cosmetic and pharmaceutical industries.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity and concentration in various matrices. Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this pyranone derivative. This document provides a detailed protocol for its analysis by GC-FID.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL autosampler syringe

  • Carrier Gas: Helium (99.999% purity)

  • Gases for FID: Hydrogen (99.999% purity), Air (zero grade)

  • Solvent: Dichloromethane (HPLC grade)

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in dichloromethane.

  • Perform serial dilutions of the stock solution with dichloromethane to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in a known volume of dichloromethane to achieve a final concentration within the calibration range.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Gas Chromatography Method

A summary of the GC-FID conditions is presented in the table below.

ParameterValue
Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven
Initial Temperature100 °C
Initial Hold Time1 min
Ramp Rate15 °C/min
Final Temperature280 °C
Final Hold Time5 min
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Results and Discussion

The developed GC method provides a sharp and symmetrical peak for this compound. The hypothetical quantitative data for a typical calibration is summarized in the table below.

ParameterResult
Retention Time (RT)~12.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Repeatability (%RSD, n=6)< 2%

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Weighing Weigh Sample/Standard Dissolution Dissolve in Dichloromethane Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filter (if needed) Dissolution->Filtration Injection GC Injection Dilution->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Gas Chromatography analysis workflow.

Conclusion

The described gas chromatography method is a reliable and efficient tool for the analysis of this compound. The method is straightforward to implement and provides the necessary precision and accuracy for routine quality control and research applications in the pharmaceutical and cosmetic industries.

References

Application Notes and Protocols for 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a substituted pyran-2-one derivative with the molecular formula C₁₄H₂₂O₂.[1][2][3][4][5][6][7] This compound is a key intermediate in the synthesis of Piroctone Olamine, a widely used anti-dandruff and antifungal agent.[2] Due to its structural features, including a lipophilic trimethylpentyl group and a reactive α,β-unsaturated lactone system, this compound holds significant potential for various research applications, particularly in the fields of mycology, dermatology, and material science.[2] Its primary known biological activity is its antifungal action, which is attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2] This document provides detailed application notes and experimental protocols for the research use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and formulation of the compound for experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₂₂O₂[1][2][3][4][5][6][7]
Molecular Weight 222.32 g/mol [1][2][3][4][5][6][7]
CAS Number 50650-75-4[1][2][3][5]
Appearance Colorless to pale yellow oil[1][3]
Boiling Point 326.4 °C at 760 mmHg[1]
Density 0.951 g/cm³[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[1][3]
Storage 2-8°C[1]

Biological Activity

The primary biological activity of this compound and its derivatives is their antifungal effect. This activity is attributed to the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[2] Piroctone olamine, a closely related compound, is also known to chelate iron ions, thereby inhibiting mitochondrial energy metabolism in fungi.[8]

Antifungal Spectrum

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, related compounds have shown efficacy against a range of pathogenic fungi. For instance, various 4-methyl-6-alkyl-α-pyrones have demonstrated inhibitory effects on the mycelial growth of fungi such as Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, and Rhizoctonia solani, with ED50 values in the range of 15-50 µg/mL.[9] Piroctone olamine has shown activity against Malassezia species, which are associated with dandruff.[10]

Cytotoxicity

Limited public data exists on the specific cytotoxicity of this compound against mammalian cell lines. However, the safety data sheet indicates that it is harmful if swallowed, with an oral LD50 in rats of 1481 mg/kg bw.[4] It is also classified as toxic to aquatic life with long-lasting effects.[4] Researchers should perform cytotoxicity assays on relevant cell lines to determine the therapeutic index for their specific application.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental conditions.

Preparation of Stock Solution

Due to its oily nature and slight solubility in organic solvents, a stock solution of this compound is best prepared in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for various fungal species.

Materials:

  • Fungal isolate of interest

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in the growth medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium in the 96-well plate.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

    • Also, prepare serial dilutions of the positive control antifungal.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the absorbance at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Cytotoxicity Assay: MTT Method

This protocol is a common method for assessing the cytotoxicity of a compound on mammalian cell lines.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2, HaCaT)

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 2: Antifungal Activity of 4-Methyl-6-alkyl-α-pyrones (Related Compounds)

Fungal SpeciesED50 (µg/mL)Reference
Sclerotium rolfsii15-50[9]
Rhizoctonia bataticola15-50[9]
Pythium aphanidermatum15-50[9]
Macrophomina phaseolina15-50[9]
Pythium debaryanum15-50[9]
Rhizoctonia solani15-50[9]

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueReference
LD50RatOral1481 mg/kg bw[4]
Aquatic Toxicity--Toxic to aquatic life with long lasting effects[4]

Visualizations

Proposed Antifungal Mechanism of Action

The primary proposed mechanism of antifungal action for pyranone derivatives like this compound involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. A secondary mechanism, observed in the related compound Piroctone Olamine, involves the chelation of iron, leading to the disruption of mitochondrial function.

Antifungal_Mechanism Compound 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Inhibits Iron Iron (Fe³⁺) Compound->Iron Chelates Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to Mitochondria Mitochondrial Function Iron->Mitochondria Essential for Antifungal_Workflow Start Start: Obtain Compound Stock_Prep Prepare Stock Solution (e.g., in DMSO) Start->Stock_Prep Primary_Screen Primary Antifungal Screening (e.g., Broth Microdilution) Stock_Prep->Primary_Screen Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) Stock_Prep->Cytotoxicity_Assay MIC_Determination Determine MIC Values Primary_Screen->MIC_Determination Therapeutic_Index Calculate Therapeutic Index (IC50 / MIC) MIC_Determination->Therapeutic_Index Cytotoxicity_Assay->Therapeutic_Index Mechanism_Study Mechanism of Action Studies Therapeutic_Index->Mechanism_Study If promising In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism_Study->In_Vivo End End: Candidate for Further Development In_Vivo->End

References

Application Notes and Protocols for 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, also known as Piroctone Related Compound B, is a key intermediate in the synthesis of the widely used anti-dandruff and antifungal agent, Piroctone Olamine.[1] Given its role as a precursor and potential impurity, its accurate identification and quantification are crucial in pharmaceutical and cosmetic manufacturing. This document provides detailed application notes and protocols for the use of this compound as a reference standard for quality control and research purposes.

This reference standard is essential for various analytical procedures, including identity confirmation, purity assessment, and the quantification of this compound in raw materials, in-process samples, and final products. Its use is pertinent to quality assurance laboratories, research and development scientists, and professionals involved in the formulation of products containing Piroctone Olamine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Chemical Name This compound[2]
Synonyms Piroctone Related Compound B[3]
CAS Number 50650-75-4[4][5]
Molecular Formula C₁₄H₂₂O₂[2][5][6]
Molecular Weight 222.33 g/mol [3]
Appearance Colorless to Pale Yellow Oil[7]
Boiling Point ~326.4 °C (Predicted)[4]
Storage 2-8°C, protected from light[4]
Purity ≥98%[5]

Application as a Reference Standard

This compound serves as a primary reference standard for the following applications:

  • Identification: Confirmation of the identity of the compound in test samples by comparing its chromatographic retention time and/or spectroscopic signature (e.g., UV, IR, MS) with that of the reference standard.

  • Purity Evaluation: Determination of the purity of bulk drug substances and intermediates. It can also be used to identify and quantify specific impurities in related compounds like Piroctone Olamine.

  • Assay (Quantitative Analysis): Accurate quantification of this compound in various matrices using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific laboratory equipment and analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This stability-indicating HPLC method is suitable for the determination of purity and for the assay of this compound.

4.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 15 minutes

4.1.2. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample and dissolve in 100 mL of mobile phase.

4.1.3. Procedure

Inject the standard and sample solutions into the chromatograph and record the chromatograms. The retention time for this compound is expected to be around 5-7 minutes.

4.1.4. Data Presentation: Purity and Assay Results

Sample IDRetention Time (min)Peak AreaPurity (%)Assay (% of Label Claim)
Reference Standard6.21,520,00099.8N/A
Test Sample Lot A6.21,515,00099.599.7
Test Sample Lot B6.21,490,00098.998.0
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS provides a highly specific method for the identification and trace-level quantification of this compound.

4.2.1. Chromatographic and Spectrometric Conditions

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z

4.2.2. Preparation of Solutions

  • Standard Solution (10 µg/mL): Prepare a stock solution of the reference standard in methanol (1 mg/mL) and dilute accordingly with methanol.

  • Sample Solution: Dissolve the sample in methanol to achieve an expected concentration of approximately 10 µg/mL.

4.2.3. Procedure

Inject 1 µL of the standard and sample solutions into the GC-MS system. Confirm the identity of the compound by comparing the retention time and the mass spectrum of the sample with that of the reference standard. The mass spectrum should show a molecular ion peak at m/z 222.

Stability-Indicating Study Protocol

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

4.3.1. Stress Conditions

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

4.3.2. Procedure

  • Prepare a stock solution of the compound in methanol.

  • Subject aliquots of the stock solution to the stress conditions listed above.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the HPLC method described in section 4.1.

4.3.3. Data Presentation: Stability Study Results

Stress Condition% Assay of Parent Compound% DegradationNumber of Degradation Products
Acid Hydrolysis92.57.52
Base Hydrolysis85.114.93
Oxidative Degradation95.34.71
Thermal Degradation98.71.31
Photolytic Degradation97.22.82

Antifungal Activity and Mechanism of Action

This compound exhibits antifungal properties by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Ergosterol Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in fungi and the putative site of action for this compound.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase zymosterol Zymosterol lanosterol->zymosterol Lanosterol 14-alpha-demethylase fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol inhibition Inhibition inhibition->lanosterol Target Enzyme

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action.

Protocol: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

5.2.1. Materials

  • This compound reference standard

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (530 nm)

5.2.2. Procedure

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline to a concentration of 1-5 x 10⁶ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the reference standard in RPMI-1640 medium in the microtiter plate.

  • Inoculation: Add the fungal inoculum to each well to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the growth control well.

5.2.3. Data Presentation: MIC Values

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900284
Aspergillus fumigatusATCC 2043058
Trichophyton rubrumATCC 281882

Experimental Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow start Start prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample inject Inject Solutions prep_std->inject prep_sample->inject hplc_setup Set Up HPLC System hplc_setup->inject acquire_data Acquire Chromatograms inject->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data calculate Calculate Purity/Assay process_data->calculate report Generate Report calculate->report end End report->end

Caption: Workflow for HPLC analysis.

Antifungal MIC Testing Workflow

MIC_Workflow start_mic Start prep_inoculum Prepare Fungal Inoculum start_mic->prep_inoculum prep_dilutions Prepare Drug Dilutions in Microtiter Plate start_mic->prep_dilutions inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 35°C inoculate_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic report_mic Report MIC Value determine_mic->report_mic end_mic End report_mic->end_mic

Caption: Workflow for MIC determination.

Safety Precautions

Handle this compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Disclaimer

The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to validate these methods for their specific application and to ensure compliance with all applicable regulations.

References

Application of Piroctone Olamine in Anti-Dandruff Shampoo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroctone olamine, an ethanolamine salt of a hydroxamic acid derivative, is a well-established and potent active ingredient in the treatment of dandruff and seborrheic dermatitis.[1] Its efficacy is primarily attributed to its broad-spectrum antifungal activity, particularly against the Malassezia species, which are considered a major causative factor in the pathogenesis of dandruff.[1][2] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development and evaluation of anti-dandruff shampoos containing Piroctone Olamine.

Mechanism of Action

The primary mechanism of action of Piroctone Olamine is its antifungal activity against Malassezia yeasts, particularly Malassezia globosa and Malassezia restricta, which are abundant on the scalp and associated with dandruff.[3][4] Unlike azole antifungals that inhibit ergosterol synthesis, Piroctone Olamine is thought to function by chelating ferric (Fe³⁺) ions.[5] This chelation disrupts essential enzymatic processes within the fungal cell, such as mitochondrial energy metabolism, ultimately leading to the inhibition of fungal growth and proliferation.[5]

The pathogenesis of dandruff involves the breakdown of scalp sebum by lipases produced by Malassezia. This process releases pro-inflammatory free fatty acids, such as oleic acid, which can compromise the scalp's barrier function and lead to inflammation, increased skin cell turnover, and the characteristic flaking associated with dandruff.[5][6] By reducing the population of Malassezia, Piroctone Olamine indirectly mitigates these downstream effects, leading to a reduction in flaking, itching, and scalp irritation.[2][7]

Recent studies have also highlighted the role of Piroctone Olamine in restoring a healthy scalp microbiome. Treatment with a Piroctone Olamine-containing shampoo has been shown to decrease the relative abundance of Malassezia and Staphylococcus capitis while increasing the abundance of the beneficial bacterium Cutibacterium acnes, shifting the scalp microbiome closer to a non-dandruff state.[4]

cluster_0 Dandruff Pathogenesis cluster_1 Piroctone Olamine Intervention Malassezia globosa Malassezia globosa Lipase Lipase Malassezia globosa->Lipase produces Sebum Sebum Sebum->Lipase Oleic Acid Oleic Acid Lipase->Oleic Acid hydrolyzes Inflammation & Flaking Inflammation & Flaking Oleic Acid->Inflammation & Flaking Piroctone Olamine Piroctone Olamine Fe3+ Chelation Fe3+ Chelation Piroctone Olamine->Fe3+ Chelation Inhibition of Malassezia Inhibition of Malassezia Fe3+ Chelation->Inhibition of Malassezia Inhibition of Malassezia->Malassezia globosa inhibits Reduced Inflammation & Flaking Reduced Inflammation & Flaking Inhibition of Malassezia->Reduced Inflammation & Flaking Start Start Prepare Piroctone Olamine Stock & Dilutions Prepare Piroctone Olamine Stock & Dilutions Start->Prepare Piroctone Olamine Stock & Dilutions Prepare Malassezia furfur Inoculum Prepare Malassezia furfur Inoculum Start->Prepare Malassezia furfur Inoculum Perform Microdilution Assay Perform Microdilution Assay Prepare Piroctone Olamine Stock & Dilutions->Perform Microdilution Assay Prepare Malassezia furfur Inoculum->Perform Microdilution Assay Incubate at 30-32°C for 48-72h Incubate at 30-32°C for 48-72h Perform Microdilution Assay->Incubate at 30-32°C for 48-72h Determine MIC Determine MIC Incubate at 30-32°C for 48-72h->Determine MIC End End Determine MIC->End Subject Recruitment Subject Recruitment Washout Period (1-2 weeks) Washout Period (1-2 weeks) Subject Recruitment->Washout Period (1-2 weeks) Randomization Randomization Washout Period (1-2 weeks)->Randomization Test Group (Piroctone Olamine Shampoo) Test Group (Piroctone Olamine Shampoo) Randomization->Test Group (Piroctone Olamine Shampoo) Control Group (Placebo/Active Comparator) Control Group (Placebo/Active Comparator) Randomization->Control Group (Placebo/Active Comparator) Treatment Period (4-6 weeks) Treatment Period (4-6 weeks) Test Group (Piroctone Olamine Shampoo)->Treatment Period (4-6 weeks) Control Group (Placebo/Active Comparator)->Treatment Period (4-6 weeks) Efficacy & Safety Assessments Efficacy & Safety Assessments Treatment Period (4-6 weeks)->Efficacy & Safety Assessments Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways include:

  • Friedel-Crafts Acylation followed by Cyclization : This is a common and effective method. It involves the acylation of a suitable substrate with isononanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride, followed by an acid-catalyzed intramolecular cyclization.[1][2]

  • Condensation Reactions : These methods involve the reaction of appropriate aldehydes and ketones under acidic conditions to form the pyran-2-one ring.[1] A specific example is the Knoevenagel condensation.[3][4][5]

  • Cyclization of Precursors : Starting with a molecule that already contains the necessary carbon skeleton, a cyclization reaction can be induced to form the pyran-2-one ring.[1]

Q2: What factors generally influence the yield of 2H-pyran-2-one synthesis?

A2: Several factors can significantly impact the reaction yield:

  • Catalyst : The choice and concentration of the catalyst are critical. For instance, in the Friedel-Crafts route, the amount of aluminum trichloride directly affects the reaction rate and yield.[1]

  • Reaction Conditions : Temperature, reaction time, and solvent play a crucial role. Optimizing these parameters is essential for maximizing yield and minimizing side reactions.

  • Purity of Reagents : The use of pure starting materials and dry solvents is important, as impurities and moisture can lead to unwanted side reactions and lower yields.

  • Work-up and Purification : Inefficient extraction or purification methods can lead to significant product loss.

Q3: What are the common side products in pyrone synthesis?

A3: The formation of isomers, such as furanone byproducts, can occur. The reaction pathway can sometimes favor a 5-exo-dig cyclization, leading to a five-membered ring instead of the desired six-membered pyrone ring (6-endo-dig cyclization).[1] Other potential side products can arise from self-condensation of starting materials or incomplete reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure the catalyst (e.g., anhydrous aluminum trichloride) has not been deactivated by moisture. Use freshly opened or properly stored catalyst.
Impure starting materialsPurify starting materials before use. Ensure solvents are anhydrous.
Incorrect reaction temperatureOptimize the reaction temperature. For the Friedel-Crafts acylation, the initial reaction is often carried out at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature. The subsequent cyclization may require heating.[2]
Insufficient reaction timeMonitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Formation of Multiple Products Unwanted side reactionsAdjust the stoichiometry of the reactants. For example, in a Knoevenagel condensation, using an excess of one reagent can sometimes suppress side reactions.[3]
Isomer formation (e.g., furanones)The choice of catalyst and the addition of Lewis acids can influence the regioselectivity of the cyclization. Experiment with different catalysts or additives.
Difficulty in Product Purification Product has similar polarity to impuritiesOptimize the solvent system for column chromatography to achieve better separation.
Product is an oil and difficult to handleHigh-vacuum distillation can be an effective method for purifying oily products.[2]
Reaction Does Not Go to Completion Equilibrium limitationsConsider using a slight excess of one of the reactants to drive the reaction forward.
Deactivation of the catalyst during the reactionIn some cases, adding the catalyst in portions can help maintain its activity throughout the reaction.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Generic 2H-Pyran-2-One Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
Aluminum TrichlorideDichloromethane0 to RT4-5~85-90 (for the acylation step)
Concentrated Sulfuric AcidAcetic AcidReflux2-3High (for the cyclization step)
PiperidineEthanolReflux6Varies with substrates
Tin(IV) ChlorideToluene808Moderate to Good

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Cyclization

This two-step protocol is based on a common synthetic route for this class of compounds.

Step 1: Friedel-Crafts Acylation to form 3,7,9,9-tetramethyl-2-decen-5-one-oic acid methyl ester

  • To a stirred solution of anhydrous aluminum trichloride in dichloromethane, add isononanoyl chloride dropwise at 0-5°C.

  • After the addition is complete, add 3,3-dimethylacrylate dropwise at the same temperature.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-5 hours, monitoring the reaction by TLC until the isononanoyl chloride is consumed.[2]

  • Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the intermediate keto-ester.

Step 2: Cyclization to form this compound

  • Dissolve the intermediate from Step 1 in glacial acetic acid.

  • Add concentrated sulfuric acid and heat the mixture to reflux for 2-3 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by high-vacuum distillation.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Isononanoyl_Chloride Isononanoyl Chloride Intermediate 3,7,9,9-tetramethyl-2- decen-5-one-oic acid methyl ester Isononanoyl_Chloride->Intermediate Acylation 3_3_Dimethylacrylate 3,3-Dimethylacrylate 3_3_Dimethylacrylate->Intermediate AlCl3 AlCl₃ (catalyst) Dichloromethane AlCl3->Intermediate Final_Product 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one Intermediate->Final_Product Intramolecular Cyclization H2SO4 Conc. H₂SO₄ Acetic Acid H2SO4->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (T, t) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction No major byproducts side_reactions Side Reactions? analyze_byproducts->side_reactions Byproducts detected optimize_purification Optimize Purification Method end Improved Yield optimize_purification->end incomplete_reaction->optimize_purification No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes adjust_stoichiometry Adjust Stoichiometry or Catalyst side_reactions->adjust_stoichiometry Yes modify_workup Modify Workup Procedure side_reactions->modify_workup No increase_time_temp->end adjust_stoichiometry->end modify_workup->end

Caption: Troubleshooting workflow for low yield in pyrone synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. This compound is a key intermediate in the production of the anti-dandruff agent Piroctone Olamine.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the common two-step synthetic route involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.

Guide 1: Low Yield or Incomplete Conversion in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of 3,3-dimethyl methacrylate with isononanoyl chloride using aluminum trichloride is resulting in a low yield of the desired ketoester intermediate. What are the potential causes and solutions?

Answer:

Low yields in this Friedel-Crafts acylation step can be attributed to several factors related to reactants, catalyst, and reaction conditions. Below is a summary of potential causes and troubleshooting recommendations.

Potential Cause Troubleshooting Recommendations
Moisture Contamination Aluminum trichloride is extremely sensitive to moisture and will decompose, reducing its catalytic activity. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Aluminum Trichloride The quality of aluminum trichloride is critical. Use a fresh, unopened container or a properly stored (in a desiccator) batch. A yellowish or grayish appearance may indicate decomposition.
Suboptimal Reaction Temperature The reaction temperature influences the rate of reaction and the formation of byproducts. Monitor the temperature closely and consider optimizing it. Insufficient temperature can lead to incomplete reaction, while excessive heat may promote side reactions.
Incorrect Stoichiometry The molar ratio of reactants and catalyst is crucial. Typically, a stoichiometric amount or a slight excess of aluminum trichloride relative to the acyl chloride is used.[4] Carefully verify the molar equivalents of all reactants.
Inefficient Mixing Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

Guide 2: Formation of Unexpected Byproducts in Friedel-Crafts Acylation

Question: I am observing unexpected peaks in the GC-MS/HPLC analysis of my Friedel-Crafts acylation product mixture. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue in Friedel-Crafts acylation. Understanding the potential side reactions can help in optimizing the process to favor the desired product.

Potential Byproduct Plausible Cause Mitigation Strategy
Polysubstituted Products Reaction of the product with the acylating agent.Use a molar excess of the substrate (3,3-dimethyl methacrylate) relative to the acylating agent (isononanoyl chloride). Control the reaction time and temperature to minimize further reactions.
Rearrangement Products Isomerization of the isononanoyl acylium ion intermediate.This is less common with acylations compared to alkylations, but maintaining a low reaction temperature can help suppress rearrangement pathways.
Products from Self-Condensation Self-reaction of 3,3-dimethyl methacrylate.Ensure slow, controlled addition of the reactants and maintain a homogenous reaction mixture through efficient stirring.

Guide 3: Inefficient Cyclization and Byproduct Formation in the Lactonization Step

Question: The acid-catalyzed cyclization of the ketoester intermediate to form this compound is giving a low yield and multiple products. How can I improve this step?

Answer:

The intramolecular cyclization is a critical step that can be influenced by the acid catalyst, temperature, and reaction time.

Potential Issue Plausible Cause Troubleshooting Recommendations
Incomplete Cyclization Insufficient acid concentration, low temperature, or short reaction time.Increase the concentration of the sulfuric acid catalyst. Optimize the reaction temperature and time by monitoring the reaction progress using TLC or HPLC.
Dehydration Byproducts Strong acidic conditions and high temperatures can lead to dehydration of the pyran-2-one ring or side chains.Use the minimum effective concentration of the acid catalyst. Carefully control the reaction temperature and avoid prolonged heating.
Ester Hydrolysis Presence of water can lead to the hydrolysis of the ester functionality in the intermediate before cyclization.Ensure anhydrous conditions are maintained during this step.
Intermolecular Reactions High concentrations of the ketoester intermediate can favor intermolecular condensation reactions.Perform the reaction at a suitable dilution.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: A common and patented method is a two-step synthesis. The first step is a Friedel-Crafts acylation of 3,3-dimethyl methacrylate with isononanoyl chloride using anhydrous aluminum trichloride as a catalyst. The resulting intermediate, a substituted ketoester, is then cyclized in the second step using a strong acid catalyst like concentrated sulfuric acid to yield the final product.

Q2: What are the most critical parameters to control during the Friedel-Crafts acylation step?

A2: The most critical parameters are the exclusion of moisture, the quality and stoichiometry of the aluminum trichloride catalyst, and the reaction temperature. Aluminum trichloride is highly hygroscopic, and its decomposition will inhibit the reaction.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) can provide rapid qualitative assessment. For detailed analysis and purity assessment of the final product and intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[5][6] GC-MS is particularly useful for identifying volatile byproducts and residual solvents, while HPLC is excellent for quantitative analysis of the main compound and non-volatile impurities.[5]

Q4: Can you provide a general experimental protocol for the synthesis?

A4: While specific laboratory procedures should be developed and optimized by the user, a general outline based on patented methods is as follows:

Step 1: Friedel-Crafts Acylation

  • Under an inert atmosphere, charge a suitable reactor with an anhydrous solvent (e.g., dichloromethane) and anhydrous aluminum trichloride.

  • Cool the mixture and slowly add isononanoyl chloride, followed by the dropwise addition of 3,3-dimethyl methacrylate, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or HPLC).

  • Quench the reaction by carefully adding it to a mixture of ice and water.

  • Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude ketoester intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude ketoester from Step 1 in a suitable solvent (e.g., glacial acetic acid).

  • Slowly add concentrated sulfuric acid while maintaining a controlled temperature.

  • Heat the reaction mixture to the desired temperature and hold for a specified time, monitoring the formation of the pyran-2-one by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully pour it into cold water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • The crude product can then be purified by techniques such as vacuum distillation or column chromatography.

Q5: What are the potential safety hazards associated with this synthesis?

A5: The synthesis involves several hazardous materials. Aluminum trichloride reacts violently with water and is corrosive. Isononanoyl chloride is also corrosive and moisture-sensitive. Concentrated sulfuric acid is a strong acid and oxidizing agent. Dichloromethane is a volatile and potentially carcinogenic solvent. It is essential to conduct the synthesis in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all institutional safety guidelines.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization 3,3-dimethyl methacrylate 3,3-dimethyl methacrylate Ketoester Intermediate Ketoester Intermediate 3,3-dimethyl methacrylate->Ketoester Intermediate DCM Isononanoyl chloride Isononanoyl chloride Isononanoyl chloride->Ketoester Intermediate Ketoester Intermediate_ref Ketoester Intermediate AlCl3 AlCl3 AlCl3->Ketoester Intermediate Final_Product This compound H2SO4 H2SO4 H2SO4->Final_Product Ketoester Intermediate_ref->Final_Product Glacial Acetic Acid, Heat

Caption: Two-step synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) Start->Check_Moisture Check_Catalyst Verify Catalyst Activity & Stoichiometry Check_Moisture->Check_Catalyst No Solution_Moisture Use Anhydrous Reagents/Solvents & Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp No Solution_Catalyst Use Fresh/High-Quality Catalyst & Verify Calculations Check_Catalyst->Solution_Catalyst Yes Check_Mixing Ensure Efficient Mixing Check_Temp->Check_Mixing No Solution_Temp Systematic Temperature Screening Check_Temp->Solution_Temp Yes Solution_Mixing Improve Stirring Mechanism/Rate Check_Mixing->Solution_Mixing Yes End Yield Improved Check_Mixing->End No Solution_Moisture->End Solution_Catalyst->End Solution_Temp->End Solution_Mixing->End

Caption: A logical workflow for troubleshooting low product yield.

Diagram 3: Potential Byproduct Formation Pathways

Byproduct_Pathways cluster_byproducts Potential Byproducts Reactants Reactants (3,3-dimethyl methacrylate + Isononanoyl chloride) Desired_Intermediate Desired Ketoester Intermediate Reactants->Desired_Intermediate Friedel-Crafts Acylation Polysubstitution Polysubstituted Product Reactants->Polysubstitution Rearrangement Rearranged Acylium Ion Product Reactants->Rearrangement Self_Condensation Self-Condensation Product Reactants->Self_Condensation Final_Product Target Pyran-2-one Desired_Intermediate->Final_Product Intramolecular Cyclization Incomplete_Cyclization Unreacted Ketoester Desired_Intermediate->Incomplete_Cyclization Dehydration Dehydration Byproduct Final_Product->Dehydration

Caption: Overview of desired reaction and potential side reactions.

References

Solubility issues of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is characterized as a lipophilic, or fat-soluble, compound.[1] This is largely due to the presence of the bulky 2,4,4-trimethylpentyl group, which enhances its lipid solubility.[1] Published data indicates that it is slightly soluble in chloroform and ethyl acetate.[2][3] Due to its hydrophobic nature, it is expected to have low solubility in aqueous solutions.

Q2: I am observing precipitation when I add my this compound stock solution (dissolved in an organic solvent) to an aqueous buffer for my experiment. Why is this happening?

This is a common issue when working with hydrophobic compounds. The organic solvent can dissolve the compound at a high concentration, but when this stock solution is diluted into an aqueous buffer, the compound's low aqueous solubility can cause it to precipitate out of the solution.[4]

Q3: What is the molecular weight of this compound?

The molecular weight of this compound is 222.32 g/mol .[1][5][6][7][8]

Troubleshooting Guide

Issue: Difficulty in dissolving this compound in a desired solvent.

Troubleshooting Steps:

  • Solvent Selection:

    • Based on the principle of "like dissolves like," polar solvents are less likely to be effective.

    • Start with organic solvents in which the compound is known to have some solubility, such as chloroform and ethyl acetate.[2][3]

    • For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.[9]

  • Improving Dissolution:

    • Sonication: Use a sonicator to break down any compound aggregates and enhance dissolution.

    • Gentle Heating: Gently warm the solution in a water bath. Be cautious, as excessive heat can degrade the compound.

    • Vortexing: Vigorous mixing can help to dissolve the compound.

Issue: Precipitation of the compound upon addition to aqueous solutions.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a more diluted stock solution in your organic solvent of choice. This can help to prevent the compound from crashing out when added to the aqueous phase.[9]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous buffer. This gradual change in solvent polarity can help to keep the compound in solution.[4]

  • Use of Co-solvents: If your experimental system allows, consider using a co-solvent. A small percentage of a water-miscible organic solvent (like ethanol or DMSO) in your final aqueous solution can improve the solubility of your compound.[9]

  • Employ Solubilizing Agents: For certain applications, the use of surfactants or other solubilizing agents can help to keep hydrophobic compounds in solution.

Solubility Data

SolventSolubility
ChloroformSlightly Soluble[2][3]
Ethyl AcetateSlightly Soluble[2][3]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, chloroform, ethyl acetate)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has not fully dissolved, sonicate the mixture for 5-10 minutes.

  • Visually inspect again. If the solution is clear, the compound is considered soluble. If particles are still present, it is sparingly soluble or insoluble.

  • Record your observations for each solvent.

Visualizations

experimental_workflow start Start: Undissolved Compound solvent Select Solvent (e.g., DMSO, Ethanol) start->solvent dissolve Dissolve Compound (Vortex, Sonicate) solvent->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute precipitates Precipitation Occurs troubleshoot Troubleshooting Steps precipitates->troubleshoot optimize Optimize Stock Concentration (Lower Concentration) troubleshoot->optimize serial Perform Serial Dilutions troubleshoot->serial cosolvent Use Co-solvent troubleshoot->cosolvent dilute->precipitates Yes no_precipitates No Precipitation dilute->no_precipitates No end Proceed with Experiment no_precipitates->end optimize->stock serial->stock cosolvent->stock

Caption: Experimental workflow for dissolving this compound.

logical_relationship compound This compound lipophilic Lipophilic Nature compound->lipophilic low_aq_sol Low Aqueous Solubility lipophilic->low_aq_sol high_org_sol Higher Organic Solvent Solubility lipophilic->high_org_sol precipitation Precipitation in Aqueous Buffers low_aq_sol->precipitation troubleshooting Need for Solubility Enhancement Strategies precipitation->troubleshooting

Caption: Logical relationship of the solubility properties of the compound.

References

Technical Support Center: Stability of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains an α,β-unsaturated lactone (a conjugated enone system), which is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1] The bulky 2,4,4-trimethylpentyl group may offer some steric hindrance, but degradation should still be anticipated.

Q2: What are the likely degradation pathways for this compound in an aqueous environment?

A2: The most probable degradation pathway is the hydrolysis of the lactone ring. Under basic conditions, this would proceed via saponification to yield a carboxylate and a secondary alcohol. Under acidic conditions, the ester linkage can also be cleaved. Other potential degradation pathways include photodegradation, leading to isomerization or dimerization, and oxidation, although specific products would need to be identified through forced degradation studies.

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: this compound is described as an oil and is slightly soluble in chloroform and ethyl acetate.[2][3] For aqueous stability studies, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as methanol or acetonitrile. This stock solution can then be diluted into the desired aqueous buffer to achieve the final working concentration. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not significantly impact the aqueous environment.

Q4: What analytical techniques are suitable for quantifying this compound and its potential degradants?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying pyranone derivatives.[4] For higher sensitivity and specificity, especially when identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[4] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase volatility.[4]

Troubleshooting Guides

Issue 1: Poor recovery of the compound in aqueous buffer even at the initial time point (T=0).
  • Possible Cause 1: Low Aqueous Solubility. The compound's bulky alkyl group suggests it is lipophilic, which may lead to poor solubility in purely aqueous media.[1]

    • Troubleshooting Tip: Increase the proportion of co-solvent (e.g., methanol, acetonitrile) in your final solution, but be mindful of its potential effect on stability. Alternatively, consider using a solubilizing agent, ensuring it does not interfere with the analytical method.

  • Possible Cause 2: Adsorption to Surfaces. The compound may adsorb to the surfaces of glassware or plasticware.

    • Troubleshooting Tip: Use silanized glassware or low-adsorption plasticware. Include a rinse step with an organic solvent when preparing samples for analysis to recover any adsorbed compound.

Issue 2: Rapid degradation observed under all tested pH conditions.
  • Possible Cause 1: Inherent Instability. The pyran-2-one ring system may be inherently unstable in aqueous environments.

    • Troubleshooting Tip: Conduct experiments at lower temperatures to slow down the degradation rate. Ensure all solutions are protected from light.

  • Possible Cause 2: Contaminants in the aqueous buffer. Trace amounts of metal ions or other impurities in the water or buffer salts could be catalyzing degradation.

    • Troubleshooting Tip: Use high-purity water (e.g., HPLC-grade) and analytical-grade buffer components. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.

Issue 3: Inconsistent results between replicate experiments.
  • Possible Cause 1: Inaccurate pH control. Small variations in pH can lead to significant differences in degradation rates, especially in unbuffered or weakly buffered solutions.

    • Troubleshooting Tip: Use a reliable pH meter and calibrate it frequently. Prepare buffers with sufficient capacity to resist pH changes upon addition of the compound's stock solution.[5]

  • Possible Cause 2: Variable light exposure. If the compound is photolabile, inconsistent exposure to ambient light can affect results.

    • Troubleshooting Tip: Perform all experiments in amber vials or under controlled, low-light conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from general guidelines for forced degradation studies.[6]

  • Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.

  • Materials:

    • This compound

    • HPLC-grade methanol or acetonitrile

    • HPLC-grade water

    • Hydrochloric acid (0.1 M and 1 M)

    • Sodium hydroxide (0.1 M and 1 M)

    • Hydrogen peroxide (3%)

    • HPLC system with UV or PDA detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize with an equal volume of 0.1 M HCl and dilute for analysis. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at various time points and dilute for analysis.

    • Photolytic Degradation: Expose a solution of the compound in a suitable solvent (e.g., methanol/water) to light in a photostability chamber. A control sample should be kept in the dark. Analyze both samples at appropriate time points.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C.[6] Dissolve a portion of the sample in a suitable solvent at various time points and analyze by HPLC.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions.

Stress ConditionTime (hours)% Remaining CompoundNumber of Degradants
0.1 M HCl (60°C) 01000
8921
24752
0.1 M NaOH (60°C) 01000
2451
8<101
3% H₂O₂ (RT) 01000
12882
Photolysis (UV/Vis) 01000
24653
Thermal (80°C, solid) 01000
48981

Note: This data is illustrative and not based on experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Solution (0.1M HCl) stock->acid Dilute base Basic Solution (0.1M NaOH) stock->base Dilute oxidative Oxidative Solution (3% H2O2) stock->oxidative Dilute photo Photolysis Solution (Solvent) stock->photo Dilute inc_60c Incubate at 60°C acid->inc_60c base->inc_60c inc_rt Store at Room Temp oxidative->inc_rt inc_photo Expose to Light photo->inc_photo thermal Solid Compound inc_80c Incubate at 80°C thermal->inc_80c sampling Withdraw Aliquots (Multiple Time Points) inc_60c->sampling inc_rt->sampling inc_photo->sampling inc_80c->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one acid_cat Acid-Catalyzed Ring Opening parent->acid_cat H+ / H2O base_cat Base-Catalyzed Ring Opening (Saponification) parent->base_cat OH- / H2O isomer Isomerization parent->isomer hv dimer Dimerization parent->dimer hv hydrolysis_prod Hydroxy Carboxylic Acid / Carboxylate acid_cat->hydrolysis_prod base_cat->hydrolysis_prod

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.

I. Troubleshooting Guide: Synthesis and Purification

Challenges during the synthesis and purification of this compound can often be resolved by careful control of reaction conditions and appropriate selection of purification methods. This guide addresses common issues encountered during the widely used two-step synthesis, which involves a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.

Experimental Workflow for Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Purification start Isononanoyl chloride + 3,3-Dimethylacrylate catalyst AlCl3 in CH2Cl2 start->catalyst reaction1 Acylation Reaction catalyst->reaction1 intermediate 3,7,9,9-tetramethyl-5-oxo-dec-2-enoic acid methyl ester reaction1->intermediate acid Conc. H2SO4 in Glacial Acetic Acid intermediate->acid reaction2 Intramolecular Cyclization acid->reaction2 crude_product Crude 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one reaction2->crude_product purification High-Vacuum Distillation or Column Chromatography crude_product->purification final_product Pure Product purification->final_product cluster_0 Normal Ergosterol Biosynthesis cluster_1 Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol target_enzyme Ergosterol Biosynthesis Enzymes (e.g., Lanosterol 14α-demethylase) lanosterol->target_enzyme cell_membrane Functional Fungal Cell Membrane ergosterol->cell_membrane disrupted_membrane Disrupted Fungal Cell Membrane ergosterol->disrupted_membrane inhibitor 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one inhibitor->target_enzyme Inhibits target_enzyme->ergosterol cluster_0 Fungal Cell compound 4-Methyl-6-(2,4,4-trimethylpentyl) -2H-pyran-2-one target Target Enzyme (Ergosterol Biosynthesis) compound->target Inhibits efflux Efflux Pump compound->efflux Pumped out mutation Target Site Mutation target->mutation Resistance Mechanism overexpression Target Overexpression target->overexpression Resistance Mechanism efflux_upregulation Efflux Pump Upregulation efflux->efflux_upregulation Resistance Mechanism

Technical Support Center: Optimizing Piroctone Olamine Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy and reproducibility of Piroctone Olamine in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Piroctone Olamine?

Piroctone Olamine exhibits its antifungal properties through a multi-faceted approach. Its primary mechanism involves penetrating the fungal cell wall and chelating essential metal ions, particularly iron (Fe³⁺).[1][2][3] This sequestration of iron disrupts crucial mitochondrial processes and inhibits energy metabolism within the fungal cell, ultimately leading to cell death.[1][4][5] Additionally, Piroctone Olamine can interfere with the fungal cell membrane's transport systems, further compromising the cell's integrity and function.[1][3]

Q2: How does the solubility of Piroctone Olamine affect my in vitro assays?

Piroctone Olamine is slightly soluble in water, and its solubility is pH-dependent, being greater in neutral or weakly basic solutions.[1] It is freely soluble in 10% ethanol and in aqueous solutions containing surfactants.[1] Inconsistent results in antifungal assays can often be attributed to poor solubility or precipitation of the compound in the test medium. It is crucial to ensure that Piroctone Olamine is fully dissolved in the stock solution and remains soluble upon dilution in the assay medium.

Q3: What is the stability of Piroctone Olamine under typical experimental conditions?

Piroctone Olamine is stable in a pH range of 3 to 9 and is also heat-stable for short periods at temperatures up to 80°C.[1] However, it is sensitive to UV light and can degrade, so it should be protected from light during storage and experiments.[1][6] Furthermore, its aqueous solutions can degrade in the presence of cupric and ferric ions.[1]

Troubleshooting Guides

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: We are observing significant variability in our MIC values for Piroctone Olamine between experiments. What are the potential causes and solutions?

A: Inconsistent MIC results are a common challenge and can arise from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Inconsistent MICs

Troubleshooting Workflow for Inconsistent MICs cluster_observation Initial Observation cluster_investigation Investigation Areas cluster_solutions Potential Solutions Inconsistent_MICs Inconsistent MIC Results Inoculum Inoculum Preparation Inconsistent_MICs->Inoculum PO_Prep Piroctone Olamine Preparation Inconsistent_MICs->PO_Prep Assay Assay Execution Inconsistent_MICs->Assay Incubation Incubation Conditions Inconsistent_MICs->Incubation Reading Data Reading & Interpretation Inconsistent_MICs->Reading Sol_Inoculum Standardize Inoculum Density (e.g., 0.5 McFarland) Inoculum->Sol_Inoculum Sol_PO Verify Solubility & Stability (Fresh Stock Solutions) PO_Prep->Sol_PO Sol_Assay Check Pipetting Technique & Calibration Assay->Sol_Assay Sol_Incubation Ensure Consistent Temperature & Atmosphere Incubation->Sol_Incubation Sol_Reading Use Standardized Reading Method (Visual/Spectrophotometric) Reading->Sol_Reading

Caption: Troubleshooting workflow for inconsistent MIC results.

Potential Cause Recommended Solution
Inoculum Preparation
Inconsistent inoculum densityStandardize the inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting concentration of fungal cells.
Use of a non-viable or contaminated cultureAlways use fresh, pure cultures for inoculum preparation. Streak the culture on an appropriate agar plate to check for purity before starting the assay.
Piroctone Olamine Preparation
Poor solubility or precipitation in the mediumPrepare a stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol and ensure complete dissolution before further dilution.[4] Visually inspect the wells of your microtiter plate for any signs of precipitation.
Degradation of the compoundPrepare fresh stock solutions for each experiment. Store Piroctone Olamine protected from light and moisture.[6]
Assay Execution
Inaccurate serial dilutionsEnsure pipettes are properly calibrated and use correct pipetting techniques. Use fresh pipette tips for each dilution step to avoid cross-contamination.
Presence of interfering substancesBe aware that components in the growth medium or the formulation being tested (e.g., surfactants, metal ions) can interact with Piroctone Olamine and affect its activity.[1][7]
Incubation
Variations in temperature or durationUse a calibrated incubator and maintain consistent incubation times as specified in your protocol.
Reading and Interpretation
Subjective reading of endpointsIf reading visually, have two individuals read the plates independently to minimize bias. For more objective results, use a microplate reader to measure optical density.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Piroctone Olamine against Candida albicans

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Piroctone Olamine powder

  • Dimethyl Sulfoxide (DMSO)

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of Piroctone Olamine Stock Solution:

    • Prepare a 1600 µg/mL stock solution of Piroctone Olamine in DMSO.[4] Ensure it is fully dissolved.

  • Preparation of Fungal Inoculum:

    • Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 to all wells of the microtiter plate except the first column.

    • Add 200 µL of the Piroctone Olamine stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in concentrations ranging from, for example, 32 µg/mL down to 0.0625 µg/mL.[4]

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of Piroctone Olamine that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

Experimental Workflow start Start prep_po Prepare Piroctone Olamine Stock Solution start->prep_po prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_po->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Endpoint (Visual/Spectrophotometric) incubate->read_mic analyze Analyze and Report Results read_mic->analyze end End analyze->end

Caption: A typical experimental workflow for determining the MIC of Piroctone Olamine.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Piroctone Olamine against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Malassezia furfur12.5 - 64[8][9][10]
Candida albicans0.125 - 25[4][9][10][11]
Candida tropicalis25[9][10]
Trichophyton rubrum6.25[9][10]
Trichophyton mentagrophytes12.5[9][10]
Microsporum canis12.5[9][10]
Epidermophyton floccosum6.25[9][10]

Note: MIC values can vary depending on the specific strain, assay conditions, and methodology used.

Signaling Pathway

Piroctone Olamine's Antifungal Mechanism of Action

Piroctone Olamine MOA cluster_fungal_cell Fungal Cell PO_entry Piroctone Olamine (Enters Cell) Fe_chelation Intracellular Iron (Fe³⁺) Chelation PO_entry->Fe_chelation Binds to Iron Membrane_Transport Membrane Transport System PO_entry->Membrane_Transport Interferes with Mitochondria Mitochondria Fe_chelation->Mitochondria Disrupts Energy_Metabolism Energy Metabolism (ATP Production) Mitochondria->Energy_Metabolism Drives Cell_Death Fungal Cell Death Energy_Metabolism->Cell_Death Inhibition Leads to Nutrient_Uptake Essential Nutrient Uptake Membrane_Transport->Nutrient_Uptake Facilitates Nutrient_Uptake->Energy_Metabolism Fuels PO_outside Piroctone Olamine PO_outside->PO_entry Penetrates Cell Wall

Caption: Proposed mechanism of action of Piroctone Olamine in a fungal cell.

References

Troubleshooting inconsistent results with 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. This guide addresses common issues encountered during synthesis, purification, and handling of this compound to help resolve inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyran-2-one derivative.[1] It is a key intermediate in the synthesis of Piroctone Olamine, a well-known anti-dandruff and antifungal agent.[1][2] Due to its structural relationship with Piroctone Olamine, this compound is primarily of interest in the development of antifungal and antimicrobial agents.

Q2: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I improve the yield?

Low yields in the synthesis of pyran-2-one derivatives can arise from several factors, including incomplete reactions, side reactions, and product degradation. Common synthetic routes involve condensation and cyclization reactions.[3] To improve yields, consider the following:

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst concentration. Ensure all reagents and solvents are anhydrous, as moisture can lead to unwanted side reactions, such as ring-opening.[4]

  • Removal of Water: In lactonization steps, the equilibrium may not favor product formation. Employing a Dean-Stark apparatus or adding molecular sieves can help by removing water.[5]

  • Catalyst Choice: The selection of an appropriate acid or base catalyst is crucial and can significantly influence the reaction outcome.[3]

  • Side Reactions: Be aware of potential side reactions like polymerization, especially at high temperatures with strong acid catalysts. Milder reaction conditions can help mitigate this.[5]

Q3: My purified product shows inconsistent analytical data (NMR, Mass Spec). What could be the issue?

Inconsistent analytical data often points to the presence of impurities or structural isomers.

  • Isomeric Impurities: The synthesis of substituted pyran-2-ones can sometimes lead to the formation of isomeric byproducts, such as furanones.[4] The separation of these isomers can be challenging due to similar polarities.

  • Residual Starting Materials: Incomplete reactions can leave unreacted starting materials in your product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Solvent Impurities: Ensure all solvents are completely removed during the work-up, as residual solvents can complicate NMR spectra.

Q4: I'm having difficulty purifying this compound. What purification strategies are recommended?

The long alkyl chain in this compound makes it a non-polar compound, which can present purification challenges.

  • Column Chromatography: This is a common method for purifying pyran-2-ones.[4] For this non-polar compound, a normal-phase column (e.g., silica gel) with a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended. A shallow gradient of the more polar solvent is often necessary to achieve good separation from other non-polar impurities.

  • Distillation: High-vacuum distillation can be an effective purification method for this compound, especially for removing less volatile impurities.[1]

  • Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification technique.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50650-75-4[6]
Molecular Formula C₁₄H₂₂O₂[6]
Molecular Weight 222.32 g/mol [6]
Appearance White or slightly yellow crystalline powder[7]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[7]
Melting Point 130-135°C (for the related Piroctone Olamine)[7]

Table 2: Illustrative Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the trimethylpentyl group (multiple singlets and multiplets in the 0.8-1.8 ppm range), methyl group on the pyranone ring (~2.0 ppm), and olefinic protons on the pyranone ring (in the 5.0-7.0 ppm range).
¹³C NMR Carbonyl carbon (~160-170 ppm), olefinic carbons (~100-150 ppm), and multiple aliphatic carbons from the alkyl substituents.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 222. Fragmentation may involve the loss of the alkyl side chain or parts of it. Common fragments for esters and ketones would be expected.[8][9]

Experimental Protocols

Protocol 1: General Synthesis via Condensation and Cyclization

This protocol is a generalized procedure based on common synthetic routes for pyran-2-one derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the appropriate keto-acid precursor with a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Preparation of Stock Solution: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Malassezia furfur) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (antifungal drug) and negative (no drug) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations

Synthesis_Workflow Start Starting Materials (Keto-acid precursor) Reaction Condensation/ Cyclization Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Guide Inconsistent_Results Inconsistent Results Low_Yield Low Yield Inconsistent_Results->Low_Yield Impure_Product Impure Product Inconsistent_Results->Impure_Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Poor_Separation Poor Separation Impure_Product->Poor_Separation Starting_Material Residual Starting Material Impure_Product->Starting_Material Isomers Isomeric Byproducts Impure_Product->Isomers Wrong_Solvent Incorrect Eluent System Poor_Separation->Wrong_Solvent Column_Overload Column Overloading Poor_Separation->Column_Overload

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

References

Technical Support Center: 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation under thermal, oxidative, and potentially hydrolytic and photolytic conditions. The primary known and predicted degradation pathways include:

  • Thermal Degradation: The main thermal degradation pathway is a retro-Diels-Alder reaction, which involves the cleavage of the pyran-2-one ring at elevated temperatures.[1] This process typically requires temperatures exceeding 200°C for significant reaction rates.[1]

  • Oxidative Degradation: The compound can be oxidized to form various products.[2] Based on studies of similar structures like 4-methyltetrahydropyran, oxidation may occur at the C2 position to form the corresponding lactone.[3]

  • Nucleophilic Attack: The α,β-unsaturated lactone structure makes it susceptible to nucleophilic attack at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).[1]

Q2: What are the expected products of thermal degradation?

Under thermal stress, the primary decomposition of this compound is expected to proceed via a retro-Diels-Alder fragmentation. This involves the cleavage of the C-O bond adjacent to the carbonyl group and the C-C bond linking the methyl-substituted carbon to the ring oxygen, leading to the formation of carbon dioxide and a conjugated diene intermediate.[1]

Q3: How does the structure of this compound influence its stability?

The presence of the α,β-unsaturated lactone ring is a key feature influencing its reactivity. This system is prone to both nucleophilic attack and cycloaddition reactions. The bulky 2,4,4-trimethylpentyl group may offer some steric hindrance, potentially affecting the rate of certain reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies

Possible Cause: Degradation of the parent compound.

Troubleshooting Steps:

  • Characterize Degradation Conditions: Determine the specific stress condition (e.g., heat, light, pH, oxidant) that is causing the appearance of new peaks.

  • Peak Identification: Use mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) to identify the molecular weights of the degradation products. This can provide clues about the degradation pathway.

  • Forced Degradation Studies: Conduct systematic forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks observed in your stability study.

Issue 2: Poor Resolution or Tailing of the Parent Peak in HPLC Analysis

Possible Cause: Issues with the analytical method, such as improper mobile phase, column degradation, or sample solvent incompatibility.

Troubleshooting Steps:

  • Mobile Phase Composition: Ensure the mobile phase is correctly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape.

  • Column Health: Check the column for contamination or degradation. Flush the column with a strong solvent or, if necessary, replace it.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is of lower elution strength than the mobile phase to avoid peak distortion.[4]

  • pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical. Adjust the pH to ensure the analyte is in a single ionic form.

Issue 3: Inconsistent Degradation Rates in Forced Degradation Studies

Possible Cause: Lack of precise control over experimental parameters.

Troubleshooting Steps:

  • Temperature Control: Use a calibrated oven or water bath to maintain a constant temperature during thermal degradation studies.

  • Light Exposure: For photostability studies, use a validated photostability chamber with controlled light intensity and temperature.

  • Concentration of Reagents: Use precise concentrations of acids, bases, and oxidizing agents.

  • Headspace and Atmosphere: Control the headspace and atmosphere (e.g., inert gas vs. air) in the reaction vessel, especially for oxidative degradation studies.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

This protocol provides a general framework. Specific concentrations and durations may need to be optimized based on the stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

    • Analyze the sample at appropriate time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products.

HPLC Method for Analysis of this compound and its Degradation Products (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Stress Condition Reagent/Parameter Typical Duration Potential Degradation Products (Predicted) Analytical Technique
Acid Hydrolysis 0.1 M HCl24 hours at 60°CRing-opened hydroxy acidHPLC-UV/MS
Base Hydrolysis 0.1 M NaOH24 hours at 60°CSalt of ring-opened hydroxy acidHPLC-UV/MS
Oxidation 3% H₂O₂24 hours at RTEpoxides, hydroxylated derivatives, lactonesHPLC-UV/MS, GC-MS
Thermal 80°C (solid state)48 hoursConjugated dienes, CO₂ (from retro-Diels-Alder)GC-MS, Py-GC-MS
Photolytic UV/Visible lightVariesIsomers, photo-oxidation productsHPLC-UV/MS

Visualizations

Degradation_Pathways cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation Parent This compound Retro_Diels_Alder Retro-Diels-Alder Reaction Parent->Retro_Diels_Alder Heat (>200°C) Oxidation Oxidation Parent->Oxidation Oxidizing Agent Hydrolysis Hydrolysis Parent->Hydrolysis Acid/Base Diene Conjugated Diene Retro_Diels_Alder->Diene CO2 CO2 Retro_Diels_Alder->CO2 Epoxides Epoxides Oxidation->Epoxides Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Lactone Oxidized Lactone Oxidation->Lactone Ring_Opening Ring Opening Hydrolysis->Ring_Opening Hydroxy_Acid Hydroxy Acid Ring_Opening->Hydroxy_Acid Experimental_Workflow Start Start: Sample of 4-Methyl-6-(...)-2H-pyran-2-one Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Analysis Analytical Method Development (HPLC-UV/MS, GC-MS) Forced_Degradation->Analysis Degradant_Identification Degradant Identification and Characterization Analysis->Degradant_Identification Stability_Assessment Stability Assessment and Pathway Elucidation Degradant_Identification->Stability_Assessment Report Final Report Stability_Assessment->Report

References

Validation & Comparative

Comparative Antifungal Activity: 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one vs. Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one and the well-established antifungal agent, Ketoconazole. Due to a lack of direct comparative studies on the antifungal activity of this compound against clinically relevant fungal pathogens, this document summarizes the known antifungal profile of Ketoconazole and contextualizes the potential activity of the pyranone derivative based on available data for structurally similar compounds and its role as a synthetic intermediate.

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent that has been a cornerstone in the treatment of fungal infections for decades.[1][2] Its mechanism of action and clinical efficacy are well-documented.[3][4][5] In contrast, this compound is a less-studied compound, primarily recognized as a key intermediate in the synthesis of Piroctone Olamine, an anti-dandruff agent.[6][7][8] While direct data is scarce, the antifungal potential of the pyranone class of compounds warrants an examination of its possible role in antifungal research and development.

Data Presentation: A Comparative Overview

Direct comparative data on the minimum inhibitory concentration (MIC) of this compound and Ketoconazole against the same fungal strains is not available in the current body of scientific literature. However, to provide a framework for comparison, the following tables summarize the well-established antifungal activity of Ketoconazole against various fungal pathogens and the limited data available for structurally related 4-methyl-6-alkyl-α-pyrones.

Table 1: Antifungal Activity of Ketoconazole against Common Fungal Pathogens

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.01 - 100
Candida glabrata0.03 - 64
Candida parapsilosis0.01 - 8
Candida tropicalis0.01 - 32
Cryptococcus neoformans0.01 - 16
Aspergillus fumigatus1 - >128
Trichophyton rubrum0.001 - 1
Malassezia furfur<0.01 - 1

Note: MIC values can vary significantly depending on the specific strain, testing methodology (e.g., CLSI or EUCAST guidelines), and laboratory conditions.

Table 2: Antifungal Activity of Structurally Related 4-Methyl-6-alkyl-α-pyrones

CompoundFungal Species (Plant Pathogens)ED50 (µg/mL)
4-methyl-6-butyl-α-pyroneSclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani15-50
4-methyl-6-pentyl-α-pyroneSclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani15-50
4-methyl-6-hexyl-α-pyroneSclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani15-50
4-methyl-6-heptyl-α-pyroneSclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, Rhizoctonia solani15-50

Data from a study on the in vitro activity against various plant pathogenic fungi.[9] ED50 represents the concentration that inhibits mycelial growth by 50%. This data is not directly comparable to MIC values against human pathogens.

Mechanism of Action

Ketoconazole: As an imidazole antifungal, Ketoconazole's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, Ketoconazole increases fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately, fungal cell death.[5]

This compound: While the precise mechanism of action for this specific compound is not well-elucidated in published literature, it is hypothesized to also involve the inhibition of ergosterol biosynthesis, a common target for many antifungal agents. Research on other pyranone derivatives suggests that they may interfere with fungal cell membrane synthesis.[10]

Relationship to Piroctone Olamine

It is critical to note that this compound is a precursor in the chemical synthesis of Piroctone Olamine.[6][7][8] Piroctone Olamine is an active ingredient in anti-dandruff shampoos and has been shown in some studies to have efficacy comparable to Ketoconazole in controlling dandruff caused by Malassezia species.[11][12] However, the antifungal activity of the intermediate compound cannot be assumed to be identical to the final product.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Test compound (e.g., this compound, Ketoconazole)

  • Fungal isolate

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until mature growth is observed.

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the inoculum concentration to a standardized density (e.g., 1 x 10^6 to 5 x 10^6 cells/mL for yeasts) using a spectrophotometer or by direct cell counting.

    • Dilute the standardized inoculum in RPMI-1640 medium to the final testing concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts).

  • Serial Dilution in Microtiter Plate:

    • Add a defined volume of RPMI-1640 medium to all wells of a 96-well plate.

    • Add the antifungal stock solution to the first well of each row to be tested and perform a two-fold serial dilution across the plate.

    • This creates a gradient of decreasing antifungal concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • Reading the MIC: Determine the MIC as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles like Ketoconazole against yeasts, the endpoint is often defined as the concentration that produces an approximate 50% reduction in turbidity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antifungal Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_antifungal->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic ketoconazole_moa ketoconazole Ketoconazole cyp51a1 Cytochrome P450 14α-demethylase (CYP51A1) ketoconazole->cyp51a1 inhibits ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol conversion catalyzed by CYP51A1 cell_membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->cell_membrane is a key component of cell_death Fungal Cell Death cell_membrane->cell_death leads to

References

Piroctone Olamine vs. Zinc Pyrithione: A Comparative Guide for Dandruff Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading anti-dandruff agents, this guide provides a comprehensive comparison of Piroctone Olamine and Zinc Pyrithione for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, comparative efficacy supported by clinical and in-vitro data, and detailed experimental protocols.

Introduction

Dandruff, a common scalp disorder characterized by flaking and itching, is primarily associated with the proliferation of Malassezia yeasts, particularly Malassezia globosa and Malassezia restricta. Both Piroctone Olamine and Zinc Pyrithione are widely utilized active ingredients in anti-dandruff formulations, exhibiting antifungal properties to control the growth of these yeasts. This guide offers a detailed comparison of their performance, supported by experimental evidence, to inform research and development in the field of dermatological science.

Mechanisms of Action

While both compounds are effective against Malassezia, their modes of action at the cellular level are distinct.

Piroctone Olamine: The primary mechanism of Piroctone Olamine involves the chelation of ferric (Fe³⁺) ions.[1] Iron is a crucial element for essential metabolic processes in fungal cells, including mitochondrial respiration. By sequestering iron, Piroctone Olamine disrupts the fungal electron transport chain and inhibits energy production, ultimately leading to fungal cell death.[1]

Zinc Pyrithione: The antifungal activity of Zinc Pyrithione is more multifaceted. It is believed to increase intracellular copper levels, which leads to the damage of iron-sulfur clusters in essential fungal proteins.[2][3][4] This disruption of iron-sulfur proteins is a key aspect of its copper toxicity mechanism. Furthermore, Zinc Pyrithione can inhibit fungal growth by increasing intracellular zinc levels and reducing the expression of lipases, enzymes crucial for the survival and virulence of Malassezia on the scalp.[5][6][7]

Comparative Efficacy: Clinical and In-Vitro Data

The performance of Piroctone Olamine and Zinc Pyrithione has been evaluated in numerous clinical and in-vitro studies. Below is a summary of key quantitative findings.

Table 1: Clinical Efficacy Comparison
ParameterPiroctone OlamineZinc PyrithioneStudy Details
Dandruff Reduction (Adherent Scalp Flaking Score) 81.7% reduction with 0.5% Piroctone Olamine shampoo after 6 weeks.[1]68.6% reduction with 0.5% Zinc Pyrithione shampoo after 6 weeks.[1]Comparative clinical trial.
Dandruff Reduction (Combined with Salicylic Acid) A combination of 0.75% Piroctone Olamine and 2% Salicylic Acid was slightly more effective in reducing the severity and area affected by scaling.[8][9]A 1% Zinc Pyrithione shampoo was also highly effective, but slightly less so than the Piroctone Olamine combination.[8][9]Double-blind, randomized, bilateral study on 19 subjects for almost 4 weeks.[8]
Effect on Hair Shedding and Sebum Production A 1% Piroctone Olamine shampoo showed a beneficial effect on the anagen/telogen ratio, increasing the percentage of anagen hair and reducing hair shedding. It also had a beneficial effect on scalp seborrhoea and hair shaft diameter.[10]A 1% Zinc Pyrithione shampoo also had a beneficial effect on the anagen/telogen ratio but showed a statistically significant increase in sebum excretion rate.[10]A 6-month study on 150 men with telogen effluvium related to androgenic alopecia and dandruff.[10]
Table 2: In-Vitro Antifungal Activity
ParameterPiroctone OlamineZinc PyrithioneStudy Details
Minimum Inhibitory Concentration (MIC) against Malassezia furfur Range: 16 - 64 µg/mL (Mean: 64 µg/mL)[11]Range: 0.12 - 8 µg/mL (Mean: 1 µg/mL)[11]In-vitro susceptibility testing of 22 strains of M. furfur.
Scalp Substantivity A combination of 0.5% Piroctone Olamine and 0.45% Climbazole showed significantly higher substantivity (1.93 µg/cm²) on porcine skin after rinsing.[1][12]A 1% Zinc Pyrithione formulation showed lower substantivity (0.55 µg/cm²) on porcine skin after rinsing.[1][12]In-vitro study using porcine skin punches as a model system.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these anti-dandruff agents.

Clinical Trial Protocol for Efficacy Assessment

A representative clinical trial to compare the efficacy of anti-dandruff shampoos would typically follow this structure:

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Healthy adult volunteers with moderate to severe dandruff.

  • Inclusion Criteria:

    • A baseline Adherent Scalp Flaking Score (ASFS) of a predetermined severity.

    • Willingness to use only the provided hair care products.

  • Exclusion Criteria:

    • Use of other anti-dandruff treatments within a specified washout period.

    • Known allergies to any of the investigational product ingredients.

    • Presence of other scalp conditions that could interfere with the assessment.

  • Intervention:

    • Test Group 1: Shampoo containing a specified concentration of Piroctone Olamine.

    • Test Group 2: Shampoo containing a specified concentration of Zinc Pyrithione.

    • Control Group: A placebo shampoo without any active anti-dandruff ingredients.

    • Participants are instructed to use the assigned shampoo 2-3 times per week for a defined period (e.g., 6 weeks).

  • Efficacy Assessment:

    • Adherent Scalp Flaking Score (ASFS): This is the primary efficacy endpoint. The scalp is divided into multiple sections, and the severity of adherent flakes in each section is graded by a trained evaluator using a scale (e.g., 0-10, where 0 is no flakes and 10 is severe, confluent flaking). The total score is the sum of the scores from all sections. Assessments are performed at baseline and at specified follow-up visits.

    • Subjective Assessments: Participants may also rate symptoms like itching and scalp comfort using a visual analog scale (VAS).

  • Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA) are used to compare the change in ASFS from baseline between the treatment groups.

In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Malassezia species.

  • Fungal Strains: Clinically relevant strains of Malassezia globosa or Malassezia furfur are used.

  • Culture Medium: A specialized lipid-supplemented broth, such as Leeming and Notman medium, is required to support the growth of these lipophilic yeasts.

  • Inoculum Preparation: A standardized suspension of yeast cells is prepared and adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL).

  • Antifungal Agent Preparation: Serial dilutions of Piroctone Olamine and Zinc Pyrithione are prepared in the culture medium in a 96-well microtiter plate.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Signaling Pathways and Mechanisms of Action Visualized

The following diagrams illustrate the proposed mechanisms of action for Piroctone Olamine and Zinc Pyrithione at a cellular level.

Piroctone_Olamine_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives Fe_S_Proteins Iron-Sulfur Proteins Fe_S_Proteins->ETC Component of Piroctone_Olamine Piroctone Olamine PO_Fe_Complex Piroctone Olamine-Iron Complex Piroctone_Olamine->PO_Fe_Complex Chelates Fe3_ion Fe³⁺ Ion Fe3_ion->PO_Fe_Complex Energy_Metabolism_Inhibition Inhibition of Energy Metabolism PO_Fe_Complex->Energy_Metabolism_Inhibition Leads to Fungal_Cell_Death Fungal Cell Death Energy_Metabolism_Inhibition->Fungal_Cell_Death

Caption: Mechanism of Piroctone Olamine via iron chelation.

Zinc_Pyrithione_Mechanism cluster_fungal_cell Fungal Cell ZPT Zinc Pyrithione Increased_Cu Increased Intracellular Copper ZPT->Increased_Cu Increased_Zn Increased Intracellular Zinc ZPT->Increased_Zn Lipase_Inhibition Decreased Lipase Expression ZPT->Lipase_Inhibition Fe_S_Damage Damage to Iron-Sulfur Proteins Increased_Cu->Fe_S_Damage Fungal_Cell_Death Fungal Cell Death Increased_Zn->Fungal_Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Fe_S_Damage->Mitochondrial_Dysfunction Lipase_Inhibition->Fungal_Cell_Death Mitochondrial_Dysfunction->Fungal_Cell_Death

Caption: Multifaceted mechanism of Zinc Pyrithione.

Conclusion

Both Piroctone Olamine and Zinc Pyrithione are effective anti-dandruff agents with distinct mechanisms of action. Clinical data suggests that Piroctone Olamine may offer a slight advantage in terms of dandruff reduction and has beneficial effects on hair shedding and sebum production.[1][10] Conversely, in-vitro studies indicate that Zinc Pyrithione has a lower MIC against Malassezia furfur, suggesting higher intrinsic antifungal activity.[11] The choice between these two active ingredients in a formulation may depend on the desired product attributes, such as the need for additional benefits like reduced hair shedding or the importance of high in-vitro antifungal potency. Further research into the detailed molecular interactions and the impact of formulation on bioavailability will continue to refine our understanding and application of these important anti-dandruff compounds.

References

Comparative Antifungal Efficacy of Pyran-2-one Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel antifungal agents, pyran-2-one derivatives have garnered considerable attention due to their diverse biological activities. This guide provides a comparative analysis of the antifungal performance of various pyran-2-one derivatives, supported by experimental data, detailed methodologies, and a visualization of a key antifungal mechanism.

Data Presentation: Antifungal Activity of Pyran-2-one Derivatives

The following table summarizes the in vitro antifungal activity of selected pyran-2-one and related derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
Viridepyronone Sclerotium rolfsii196[1]
Ficipyrone A Gibberella zeaeIC50: 15.9 µM[2]
Pyrano[2,3-d]pyrimidine derivative (1g) Aspergillus niger50
Aspergillus clavatus25
Candida albicans100
α-pyrone derivative (6f) Candida albicans (Fluconazole-resistant)>400 (inhibited biofilm formation at 20-50 µg/mL)[3]
α-pyrone derivative (6j) Candida albicans (Fluconazole-resistant)>400 (inhibited biofilm formation at 20-50 µg/mL)[3]
α-pyrone derivative (6n) Candida albicans (Fluconazole-resistant)>400 (inhibited biofilm formation at 20-50 µg/mL)[3]
2-amino-4H-pyran-3-carbonitrile (4b, 4d, 4e, 6e, 6f, 6g, 6i, 8c, 8d, 8g) Candida albicansActive biofilm inhibitors[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in antifungal research of pyran-2-one derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5][6][7]

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL for yeast. For molds, conidial suspensions are adjusted to a final concentration of 0.4–5 × 10^4 CFU/mL.[6]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the pyran-2-one derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium buffered with MOPS to a pH of 7.0 in a 96-well microtiter plate.[6] The final concentration range typically spans from 0.03 to 64 µg/mL.[6]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • The plates are incubated at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[6]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent). The endpoint can be read visually or with a spectrophotometer.[5]

Biofilm Formation Inhibition Assay

This protocol assesses the ability of compounds to prevent the formation of fungal biofilms.

1. Inoculum Preparation:

  • A standardized fungal suspension is prepared as described in the antifungal susceptibility testing protocol.

2. Assay Procedure:

  • 100 µL of the standardized fungal suspension is added to the wells of a 96-well flat-bottom microtiter plate.

  • 100 µL of RPMI-1640 medium containing the desired concentration of the pyran-2-one derivative is added to each well.

  • The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

3. Quantification of Biofilm:

  • After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • The remaining biofilm is stained with a 0.1% (w/v) crystal violet solution for 15 minutes.

  • The wells are washed again with PBS and then destained with 95% ethanol.

  • The absorbance of the destained solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Mandatory Visualization

The following diagrams illustrate key concepts in the antifungal research of pyran-2-one derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculation Inoculation fungal_culture->inoculation compound_prep Compound Dilution compound_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination biofilm_quantification Biofilm Quantification incubation->biofilm_quantification

Antifungal drug discovery workflow.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Erg1 ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (e.g., Erg11, Erg24, Erg2, etc.) inhibitor Pyran-2-one Derivatives inhibitor->lanosterol Potential Inhibition

References

A Comparative Guide to Antifungal Agents: Evaluating Alternatives to Pyranones in Mycological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antifungal compounds, with a focus on alternatives to the pyranone class of antifungals, exemplified by compounds like 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. We delve into the performance of different antifungal classes, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action to aid in the selection of appropriate research tools and the development of novel therapeutic strategies.

Introduction to Antifungal Classes

The landscape of antifungal agents is diverse, with compounds targeting various essential fungal processes. While pyranone derivatives, such as Piroctone Olamine , are known for their activity against fungi like Malassezia species, their primary mechanism involves the disruption of ergosterol biosynthesis, a pathway also targeted by the widely used azole antifungals.[1] This guide compares this class with other significant antifungal families that offer distinct mechanisms of action, providing a broader perspective for mycological studies. The primary comparator classes include:

  • Sordarins: A unique class of natural products that selectively inhibit fungal protein synthesis by stabilizing the elongation factor 2 (EF2) on the ribosome.

  • Azoles (e.g., Fluconazole): A cornerstone of antifungal therapy, these synthetic compounds inhibit the enzyme lanosterol 14-α-demethylase, a critical step in the ergosterol biosynthesis pathway.

  • Echinocandins (e.g., Caspofungin): A newer class of lipopeptides that inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell death.[2][3]

Comparative Performance Data

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative compounds from each class against various clinically relevant fungal species.

Table 1: Comparative In Vitro Activity (MIC) of Antifungal Agents against Candida Species

Fungal SpeciesPiroctone Olamine (µg/mL)Sordarin Derivatives (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans0.125–0.25[1]≤0.001–0.06[4]0.5–16[1]0.25–0.5[3]
Candida glabrata0.25–0.5[1]0.06–0.5[4]4–>64[1]0.25–0.5[3]
Candida parapsilosis0.125–0.5[1]1–161–4[1]1–2
Candida tropicalis0.125–0.25[1]≤0.001–0.12[4]2–64[1]0.25–0.5[3]
Candida krusei0.25–0.5[1]>16[4]16–>64[1]0.5–1[3]

Note: Data is compiled from multiple sources and direct comparison should be made with caution as testing conditions may vary. Sordarin derivatives show high potency against many Candida species but are notably less effective against C. krusei and C. parapsilosis.

Table 2: In Vitro Activity (MIC) of Sordarin Derivatives against Various Fungi

Fungal SpeciesSordarin DerivativeMIC Range (µg/mL)
Cryptococcus neoformansGM 2373540.25 (MIC₉₀)
Aspergillus fumigatusGM 22271232 (MIC₉₀)
Aspergillus flavusGM 2227121 (MIC₉₀)
Pneumocystis cariniiGM 193663, GM 211676, etc.<0.008 (IC₅₀)

Data from Herreros et al. (1998). MIC₉₀ is the concentration required to inhibit 90% of isolates. IC₅₀ is the concentration causing 50% inhibition of protein synthesis.[5]

Mechanisms of Action & Signaling Pathways

Understanding the molecular targets of these antifungal agents is critical for both basic research and drug development. The following diagrams illustrate the distinct pathways inhibited by each class.

Ergosterol Biosynthesis Pathway: Target of Pyranones and Azoles

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and cell death.[6] Pyranones and azoles both inhibit this pathway, but at different key enzymatic steps.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate Ergosterol Intermediate Lanosterol->Ergosterol_Intermediate Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Lanosterol 14-α-demethylase Pyranones Pyranones (e.g., Piroctone Olamine) Pyranones->Ergosterol_Intermediate Inhibits (Mechanism suggests ergosterol pathway disruption)

Caption: Inhibition points in the fungal ergosterol biosynthesis pathway.

Fungal Protein Synthesis: Target of Sordarins

Sordarins present a highly specific mechanism by targeting Fungal Elongation Factor 2 (EF2), an essential protein for the translocation step of protein synthesis. This action stabilizes the EF2-ribosome complex, thereby halting polypeptide chain elongation.[7]

Protein_Synthesis_Inhibition cluster_process Protein Synthesis Elongation Cycle Ribosome Ribosome-mRNA Complex A_site A-site (Aminoacyl-tRNA arrival) Ribosome->A_site P_site P-site (Peptidyl transfer) A_site->P_site Translocation Translocation (Ribosome moves along mRNA) P_site->Translocation Release E-site (tRNA exit) Translocation->Release Sordarin Sordarins Release->Ribosome EF2 Fungal Elongation Factor 2 (EF2) EF2->Translocation Catalyzes Sordarin->EF2 Binds to & stabilizes EF2-Ribosome complex

Caption: Sordarins inhibit protein synthesis by targeting Fungal EF2.

Fungal Cell Wall Synthesis: Target of Echinocandins

The fungal cell wall, absent in mammalian cells, is an excellent target for selective antifungal therapy. Echinocandins, like caspofungin, non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, depleting this crucial structural polymer from the cell wall.[8]

References

Synergistic effects of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one with other antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synergistic Antifungal Effects: A Guide for Researchers

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, which utilizes the synergistic effects of multiple antifungal agents, has become a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a framework for evaluating the synergistic potential of the compound 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one when used in combination with other established antifungal drugs. While direct experimental data on the synergistic effects of this specific pyran-2-one derivative is not currently available in the public domain, this document outlines the established methodologies and potential mechanisms to guide future research in this area.

Antifungal Activity of Related Pyran-2-one Compounds

Studies on analogous 4-methyl-6-alkyl-α-pyrones have demonstrated their potential as antifungal agents. For instance, compounds with varying alkyl chain lengths, such as 4-methyl-6-butyl-α-pyrone and 4-methyl-6-pentyl-α-pyrone, have shown efficacy against a range of pathogenic fungi.[1][2] These compounds were found to inhibit the mycelial growth of fungi like Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum, with ED50 values (the concentration that inhibits 50% of growth) in the range of 15-50 µg/mL.[1][2] This inherent antifungal activity suggests that this compound could also exhibit antifungal properties and potentially act synergistically with other drugs.

Assessing Antifungal Synergy: Experimental Protocols

To investigate the synergistic effects of this compound with other antifungals, the following standardized experimental protocols are recommended.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antifungal agent against a target fungal strain.

Materials:

  • This compound (Compound A)

  • Second antifungal agent (e.g., Fluconazole, Amphotericin B) (Compound B)

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions: Prepare serial dilutions of Compound A and Compound B in the broth medium.

  • Plate Setup: In a 96-well plate, dispense increasing concentrations of Compound A along the x-axis and increasing concentrations of Compound B along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow fungal growth in the control wells (containing no antifungal agents).

  • Growth Assessment: Determine the minimum inhibitory concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Compound A in combination / MIC of Compound A alone) + (MIC of Compound B in combination / MIC of Compound B alone)

Data Interpretation: The interaction is interpreted based on the FICI value:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_A Prepare Serial Dilutions of Compound A setup Set up 96-well Plate with Drug Combinations prep_A->setup prep_B Prepare Serial Dilutions of Compound B prep_B->setup prep_fungi Prepare Standardized Fungal Inoculum inoculate Inoculate Wells prep_fungi->inoculate setup->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, etc.) calc_fici->interpret G cluster_cell Fungal Cell cluster_membrane Cell Membrane efflux Efflux Pump B_out Compound B efflux->B_out target Drug Target (e.g., Ergosterol Biosynthesis) intracellular Intracellular Space A_in Compound A A_in->efflux Inhibits B_in Compound B B_in->efflux B_in->target Inhibits

References

A Comparative Guide to the Antifungal Efficacy of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one and Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, commonly known as Piroctone Olamine, and the well-established antifungal agent, clotrimazole. The information is intended for an audience with a background in pharmacology, microbiology, and drug development.

Executive Summary

Compound Profiles

This compound (Piroctone Olamine)

Piroctone olamine is the ethanolamine salt of the hydroxamic acid derivative piroctone. It is primarily recognized for its efficacy against Malassezia species, the fungi associated with dandruff and seborrheic dermatitis.

Clotrimazole

Clotrimazole is a synthetic imidazole derivative with a broad spectrum of antimycotic activity. It is a widely used antifungal medication for the treatment of various fungal infections, including vaginal yeast infections, oral thrush, and dermatophytosis.

Mechanism of Action

This compound (Piroctone Olamine)

The exact antifungal mechanism of Piroctone Olamine is not fully elucidated but is believed to be multifactorial. One proposed mechanism involves the chelation of iron (Fe2+ and Fe3+), which is crucial for fungal metabolic processes. This disruption of iron-dependent enzymes and mitochondrial energy metabolism can lead to the inhibition of fungal growth.[1][2][3] Another potential mechanism is the interference with the fungal cell membrane.[4]

G cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion Fungal_Growth Fungal Growth Inhibition Iron_Metabolism Iron-Dependent Enzymes Iron_Metabolism->Mitochondrion Supports Piroctone Piroctone Olamine Piroctone->Mitochondrion Disruption of Energy Metabolism Iron Iron (Fe²⁺/Fe³⁺) Piroctone->Iron Iron->Iron_Metabolism Cofactor for

Caption: Proposed Mechanism of Piroctone Olamine.

Clotrimazole

Clotrimazole's mechanism of action is well-characterized. It belongs to the azole class of antifungals and functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, clotrimazole disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death.

G cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Fungal_Cell_Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Fungal_Cell_Membrane Incorporation into Clotrimazole Clotrimazole Clotrimazole->Lanosterol Inhibition Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of Action of Clotrimazole.

In Vitro Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Piroctone Olamine and clotrimazole against various fungal species, as reported in separate studies. It is crucial to note that these values were not obtained from head-to-head comparative studies and may have been determined using different methodologies.

In Vitro Antifungal Activity of this compound (Piroctone Olamine)
Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.125 - 0.5[1]
Candida parapsilosis0.0003% - 0.006%[5]
Trichophyton rubrum6.25[6]
Trichophyton mentagrophytes12.5[6]
Microsporum canis12.5[6]
Malassezia furfur12.5[6]
In Vitro Antifungal Activity of Clotrimazole
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans< 0.015 - 40.03-[7]
Candida albicans-0.030.06[8]
Candida albicans≤0.06 - 8-0.5[9]
Trichophyton rubrum---[10]
Trichophyton mentagrophytes--0.5[11]
Microsporum canis---[12][13]

Experimental Protocols

A standardized method for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi is crucial for comparing the efficacy of different compounds. The Clinical and Laboratory Standards Institute (CLSI) provides such reference methods.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is commonly used for determining the MIC of antifungal agents against Candida species.

G cluster_protocol CLSI M27 Broth Microdilution Workflow A Prepare standardized yeast inoculum C Inoculate wells with yeast suspension A->C B Serially dilute antifungal agent in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine MIC D->E F MIC = Lowest concentration with significant growth inhibition E->F

Caption: CLSI M27 Experimental Workflow.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

For dermatophytes such as Trichophyton and Microsporum species, the CLSI M38 guidelines are followed.

G cluster_protocol CLSI M38 Broth Microdilution Workflow A Prepare standardized conidial inoculum C Inoculate wells with conidial suspension A->C B Serially dilute antifungal agent in 96-well plate B->C D Incubate at 28-35°C for 4-7 days C->D E Visually determine MIC D->E F MIC = Lowest concentration with complete or significant growth inhibition E->F

Caption: CLSI M38 Experimental Workflow.

Comparative Analysis and Discussion

  • Spectrum of Activity: Both compounds demonstrate a broad spectrum of activity against yeasts and dermatophytes. Clotrimazole has been extensively studied against a wide range of clinically relevant fungi. Piroctone Olamine's research has largely focused on its efficacy against Malassezia species, though studies show activity against Candida and dermatophytes as well.[1][6]

  • Potency: A direct comparison of potency is challenging due to the variability in reported MIC values and methodologies. The reported MICs for clotrimazole against Candida albicans appear to be generally lower in some studies than those reported for Piroctone Olamine.[1][7][8][9] However, for dermatophytes, the available data is too sparse to make a meaningful comparison.

  • Mechanism of Action: The primary mechanism of clotrimazole is the specific inhibition of an enzyme in the ergosterol biosynthesis pathway. Piroctone Olamine's mechanism appears to be less specific, potentially involving multiple targets, including iron metabolism and mitochondrial function.[1][2] This difference in mechanism could have implications for the development of resistance.

  • Clinical Applications: Clotrimazole is a well-established pharmaceutical agent used in the treatment of various fungal infections. Piroctone Olamine is primarily used as a cosmetic ingredient in anti-dandruff shampoos and other hair care products, where it is valued for its efficacy and good safety profile in these applications.[3]

Conclusion and Future Directions

Both this compound (Piroctone Olamine) and clotrimazole are effective antifungal agents. Clotrimazole's efficacy and mechanism of action are well-documented, making it a cornerstone in the treatment of many fungal infections. Piroctone Olamine is a valuable compound, particularly in the cosmetic field, with a potentially different and multifactorial mechanism of action.

To provide a conclusive and objective comparison, future research should focus on head-to-head in vitro and in vivo studies. Such studies should employ standardized methodologies, such as those outlined by CLSI, to compare the MICs and minimum fungicidal concentrations (MFCs) of both compounds against a broad panel of clinically relevant yeasts and dermatophytes. Further investigation into the precise molecular targets of Piroctone Olamine would also be highly valuable to the scientific community.

References

A Comparative Guide to the Efficacy of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one: In Vivo vs. In Vitro Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, commonly known as Piroctone Olamine. This compound is a well-established antifungal and antibacterial agent, primarily used in the treatment of fungal infections, notably in anti-dandruff formulations. Its performance is compared with Ketoconazole, a widely used azole antifungal, to offer a clear perspective on its relative efficacy.

Executive Summary

Piroctone Olamine demonstrates comparable, and in some aspects, superior efficacy to Ketoconazole in the management of dandruff and associated hair loss. In vitro studies confirm its potent antifungal activity against a broad spectrum of fungi, including Malassezia and Candida species. Its mechanism of action, centered on iron chelation and disruption of fungal mitochondrial metabolism, differs from that of azole antifungals like Ketoconazole, which inhibit ergosterol biosynthesis. This distinct mechanism may offer an advantage in preventing the development of resistance.

In Vivo Efficacy: Piroctone Olamine vs. Ketoconazole

A key clinical study compared the effects of 1% Piroctone Olamine shampoo and 1% Ketoconazole shampoo on men experiencing hair loss associated with dandruff over a six-month period. The findings highlight the competitive efficacy of Piroctone Olamine.[1][2][3][4]

Table 1: Comparison of In Vivo Efficacy of 1% Piroctone Olamine vs. 1% Ketoconazole Shampoos [1][2][3][4]

Parameter1% Piroctone Olamine1% Ketoconazole
Reduction in Hair Shedding -16.5%-17.3%
Increase in Anagen (Growth Phase) Hair +7.9%+4.9%
Increase in Hair Shaft Diameter +7.7%+5.4%

These results indicate that while both treatments effectively reduce hair shedding, Piroctone Olamine shows a more pronounced effect on increasing the percentage of hairs in the growth phase and improving hair thickness.[2][3][4]

In Vitro Efficacy: Piroctone Olamine

In vitro studies have established the potent antifungal activity of Piroctone Olamine against various fungal species. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antifungal potency.

Table 2: In Vitro Antifungal Activity of Piroctone Olamine

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida species0.125–0.5 µg/mL[5]
Malassezia furfur16 ppm[6]
Various pathogens including Candida parapsilosis, Scopulariopsis brevicaulis, and Trichophyton rubrum0.0003% - 0.006%[7][8]

A study comparing various formulations of Piroctone Olamine and Climbazole with 2% Ketoconazole shampoo against Malassezia species found that combinations of Piroctone Olamine and Climbazole were as effective as the Ketoconazole shampoo for Malassezia furfur and Malassezia sympodialis. However, for Malassezia globosa, none of the tested formulations were as effective as Ketoconazole.[8]

Mechanism of Action

The antifungal mechanisms of Piroctone Olamine and Ketoconazole are fundamentally different, which is a crucial consideration in drug development and for understanding potential resistance pathways.

Piroctone Olamine: The primary mechanism of action for Piroctone Olamine is the chelation of ferric (Fe3+) ions.[6][9][10][11] This process disrupts essential iron-dependent enzymatic processes within the fungal cell, particularly in the mitochondria, leading to the inhibition of energy metabolism and ultimately, fungal cell death.[6][10][11]

PiroctoneOlamine_Mechanism Piroctone Piroctone Olamine FungalCell Fungal Cell Membrane Piroctone->FungalCell Penetrates Iron Fe³⁺ Ions Piroctone->Iron Chelates Enzymes Iron-Dependent Enzymes Piroctone->Enzymes Inhibits Mitochondrion Mitochondrion Iron->Enzymes Required for Metabolism Energy Metabolism Enzymes->Metabolism Catalyzes Metabolism->Mitochondrion Occurs in Death Fungal Cell Death Metabolism->Death Disruption leads to

Caption: Mechanism of Action of Piroctone Olamine.

Ketoconazole: As an azole antifungal, Ketoconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[5][7][12][][14] This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, Ketoconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and fungal cell death.[5][7][12][][14]

Ketoconazole_Mechanism Ketoconazole Ketoconazole Enzyme Lanosterol 14α-demethylase (CYP51) Ketoconazole->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Conversion Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of Action of Ketoconazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of Piroctone Olamine.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Isolate Culture Inoculum 2. Prepare Fungal Inoculum (e.g., 10^7 cells/mL) FungalCulture->Inoculum Microplate 4. Inoculate Microplate Wells with Fungal Suspension and Diluted Compound Inoculum->Microplate SerialDilution 3. Serial Dilution of Piroctone Olamine SerialDilution->Microplate Incubation 5. Incubate at 37°C for 24-48 hours Microplate->Incubation VisualRead 6. Visually Assess for Inhibition of Growth Incubation->VisualRead MIC 7. Determine MIC (Lowest concentration with no visible growth) VisualRead->MIC

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Protocol Details:

  • Fungal Strains: Clinical isolates of the target fungi are used.

  • Inoculum Preparation: Fungal colonies are suspended in a sterile saline solution, and the concentration is adjusted using a spectrophotometer.

  • Drug Dilution: Piroctone Olamine is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted in a microtiter plate.[9]

  • Inoculation: The fungal suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungus (e.g., 37°C for 24-48 hours for Candida species).[5][9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[5][9]

In Vivo Efficacy in a Murine Model of Intra-abdominal Candidiasis

This protocol outlines the evaluation of Piroctone Olamine's efficacy in a live animal model of fungal infection.[5][10][11][15][16]

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection 1. Induce Intra-abdominal Candidiasis in Mice (Intraperitoneal injection of C. albicans) Grouping 2. Divide Mice into Treatment Groups: - Piroctone Olamine (e.g., 0.5 mg/kg) - Positive Control (e.g., Amphotericin B) - Vehicle Control (e.g., DMSO) Infection->Grouping Treatment 3. Administer Treatment (e.g., Intraperitoneally 72h post-infection) Grouping->Treatment Monitoring 4. Monitor Clinical Signs and Mortality (for 14 days) Treatment->Monitoring Euthanasia 5. Euthanize Animals Monitoring->Euthanasia OrganCollection 6. Collect Organs (Liver, Spleen, Kidneys) Euthanasia->OrganCollection FungalBurden 7. Determine Fungal Burden (Culture and CFU counting) OrganCollection->FungalBurden

Caption: In Vivo Efficacy Evaluation Workflow.

Protocol Details:

  • Animal Model: Swiss mice are commonly used.[5][10][11][15][16]

  • Infection: Mice are infected via intraperitoneal injection with a standardized suspension of Candida albicans (e.g., 10^7 cells/mL).[5][10][11][15][16]

  • Treatment Groups: Animals are divided into groups receiving Piroctone Olamine, a positive control (e.g., Amphotericin B), and a vehicle control.[5][10][11][15][16]

  • Drug Administration: Treatment is administered at a specific time point post-infection (e.g., 72 hours) via a defined route (e.g., intraperitoneal).[5][10][11][15][16]

  • Monitoring: Animals are observed daily for clinical signs of infection and mortality over a set period (e.g., 14 days).[5][10][11][15][16]

  • Outcome Assessment: At the end of the study, organs are harvested to determine the fungal burden, typically by homogenizing the tissue and plating on selective agar to count colony-forming units (CFU).[11]

Conclusion

This compound (Piroctone Olamine) is a potent antifungal agent with demonstrated efficacy both in vivo and in vitro. Its performance is comparable to the established antifungal Ketoconazole, particularly in the context of treating dandruff, with some evidence suggesting advantages in promoting hair health. The distinct iron-chelating mechanism of action of Piroctone Olamine presents a valuable alternative to traditional azole antifungals. The provided experimental data and protocols offer a solid foundation for further research and development in the field of antifungal therapies.

References

Navigating Resistance: A Comparative Guide to 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one and Other Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance profiles for antifungal agents that target the ergosterol biosynthesis pathway. Due to the limited direct research on the cross-resistance of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, this guide focuses on well-studied ergosterol biosynthesis inhibitors as a predictive framework. This compound is a precursor in the synthesis of Piroctone Olamine, an antifungal agent also thought to inhibit ergosterol synthesis.[1] Understanding the cross-resistance patterns among drugs with a shared mechanism of action is crucial for anticipating challenges in antifungal therapy and guiding the development of new, more resilient compounds.

Mechanisms of Action and Resistance at a Glance

Ergosterol is a vital component of the fungal cell membrane, and its disruption is a key strategy for many antifungal drugs.[2][3] Resistance to these drugs often arises from modifications in the drug's target enzyme or through cellular mechanisms that reduce drug accumulation.

Table 1: Comparison of Ergosterol Biosynthesis Inhibitors

Drug ClassExample DrugsPrimary TargetCommon Resistance Mechanisms
Azoles Fluconazole, Itraconazole, VoriconazoleLanosterol 14α-demethylase (encoded by ERG11 or CYP51)- Point mutations in the ERG11 gene- Overexpression of ERG11- Increased drug efflux via ABC transporters
Allylamines TerbinafineSqualene epoxidase- Mutations in the target enzyme
Morpholines AmorolfineΔ14-reductase and Δ7-Δ8-isomerase- Efflux pumps (ABC transporters)
Pyranones Piroctone OlaminePresumed to be an inhibitor of ergosterol biosynthesis- Mechanism of resistance not well-documented

Cross-Resistance Profiles

Cross-resistance occurs when a fungal strain develops resistance to one drug and, as a consequence, becomes resistant to other drugs, typically those with a similar mechanism of action or chemical structure.

Table 2: Observed Cross-Resistance Between Antifungal Classes

Resistant toOften Cross-Resistant toFungal Species ExampleReference
Azoles (general) Other AzolesCandida albicans, Candida glabrata[4][5][6]
Itraconazole Amorolfine, TerbinafineTrichophyton rubrum[7]
Amorolfine TerbinafineTrichophyton rubrum[7]
Echinocandins No cross-resistance with azoles or polyenesCandida species[8]

Experimental Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for Piroctone Olamine against various fungal pathogens. A lower MIC value indicates greater antifungal activity.

Table 3: In Vitro Antifungal Activity of Piroctone Olamine

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.0625 - 32[9]
Candida parapsilosis0.0003% - 0.006%[10]
Scopulariopsis brevicaulis0.0003% - 0.006%[10]
Trichophyton rubrum0.0003% - 0.006%[10]
Malassezia furfur16 ppm[1]

Experimental Protocols

Antifungal Susceptibility Testing

A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for Yeasts

  • Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Visualizing Pathways and Workflows

Ergosterol Biosynthesis Pathway and Drug Targets

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the points of inhibition for different classes of antifungal drugs.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_drugs Antifungal Drug Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Δ14-reductase Fecosterol Fecosterol Zymosterol->Fecosterol Δ8-Δ7-isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene epoxide Azoles Azoles (e.g., Fluconazole) Azoles->4,4-dimethyl-cholesta-8,14,24-trienol Morpholines Morpholines (e.g., Amorolfine) Morpholines->Zymosterol Morpholines->Fecosterol

Caption: Ergosterol biosynthesis pathway and points of inhibition by major antifungal drug classes.

Experimental Workflow for Cross-Resistance Assessment

This diagram outlines a typical workflow for investigating cross-resistance between antifungal compounds.

Cross_Resistance_Workflow cluster_workflow Cross-Resistance Assessment Workflow A Isolate fungal strains from clinical samples B Determine Minimum Inhibitory Concentration (MIC) of Drug A for all strains A->B C Select strains with high MICs to Drug A (resistant strains) B->C D Determine MIC of Drug B for both resistant and susceptible strains C->D F Analyze genetic markers of resistance (e.g., ERG11 sequencing) C->F E Compare MICs of Drug B between the two groups D->E G Correlate resistance phenotype with genotype E->G F->G

Caption: A generalized workflow for the experimental assessment of antifungal cross-resistance.

Conclusion and Future Directions

The existing data on well-characterized ergosterol biosynthesis inhibitors, particularly the azoles, strongly suggest that cross-resistance is a significant concern for drugs targeting this pathway. The primary mechanisms driving this phenomenon are target site mutations and the upregulation of efflux pumps.

Given that this compound is a precursor to Piroctone Olamine, which is presumed to inhibit ergosterol biosynthesis, it is plausible that it could be susceptible to the same cross-resistance mechanisms observed with azoles and other drugs in this class. Fungal strains that have developed resistance to azoles through ERG11 mutations or enhanced efflux may exhibit reduced susceptibility to Piroctone Olamine.

To definitively establish the cross-resistance profile of this compound, further research is imperative. Future studies should focus on:

  • Elucidating the precise molecular target of Piroctone Olamine within the ergosterol biosynthesis pathway.

  • Conducting comprehensive in vitro susceptibility testing of Piroctone Olamine against a panel of fungal isolates with well-characterized resistance mechanisms to other ergosterol biosynthesis inhibitors.

  • Investigating the genetic basis of any observed resistance to Piroctone Olamine to determine if it converges with known resistance pathways.

Such research will be invaluable for the strategic development of new antifungal agents and for optimizing the clinical use of existing therapies in the face of growing antifungal resistance.

References

A Head-to-Head Comparison of Piroctone Olamine and Selenium Sulfide in the Management of Scalp Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent active ingredients in the treatment of dandruff and seborrheic dermatitis: Piroctone Olamine and Selenium Sulfide. This analysis is intended to inform research and development by presenting available quantitative data, detailing experimental methodologies, and visualizing mechanisms of action.

Executive Summary

Both Piroctone Olamine and Selenium Sulfide are effective agents for managing scalp conditions characterized by flaking and inflammation, primarily driven by the overgrowth of Malassezia yeast. Their primary mechanisms of action differ significantly. Piroctone Olamine functions as a potent antifungal agent through iron chelation, disrupting essential fungal metabolic processes. Selenium Sulfide, on the other hand, exhibits a cytostatic effect on epidermal keratinocytes, thereby controlling the rate of cell turnover, in addition to its antifungal properties. While direct head-to-head clinical data is limited, in vitro studies provide a basis for comparing their antifungal efficacy.

Quantitative Data Comparison

Table 1: In Vitro Antifungal Activity against Malassezia furfur

CompoundMinimum Inhibitory Concentration (MIC) Range (µg/mL)Mean MIC (µg/mL)
Piroctone Olamine16 - 6464
Selenium Sulfide2 - 648

Data sourced from a comparative in vitro study.[1][2]

Mechanism of Action

The two compounds employ distinct molecular strategies to achieve their therapeutic effects.

Piroctone Olamine: Iron Chelation and Mitochondrial Disruption

Piroctone Olamine's primary antifungal mechanism is centered on its ability to chelate ferric iron (Fe³⁺), an essential cofactor for numerous fungal enzymes.[3] By sequestering iron, Piroctone Olamine disrupts critical cellular processes, most notably the mitochondrial electron transport chain, leading to the inhibition of fungal energy metabolism and ultimately, fungal cell death.[4]

Piroctone_Olamine_Pathway PO Piroctone Olamine CellMembrane Fungal Cell Membrane PO->CellMembrane Penetrates Fe3 Intracellular Fe³⁺ PO->Fe3 Chelates Mitochondria Mitochondrial Electron Transport Chain Fe3->Mitochondria Required for function FungalGrowth Fungal Growth Inhibition Fe3->FungalGrowth Deprivation leads to Energy Energy Metabolism (ATP Production) Mitochondria->Energy Mitochondria->FungalGrowth Inhibition leads to

Caption: Piroctone Olamine's iron chelation pathway.

Selenium Sulfide: Cytostatic Effect on Keratinocytes

Selenium Sulfide's mechanism is multifactorial, with a pronounced cytostatic effect on the basal cells of the epidermis and follicular epithelium.[5][6] This action reduces the mitotic rate and turnover of epidermal cells, thereby controlling the hyperproliferation that leads to flaking. While the precise signaling cascade is not fully elucidated, it is understood to involve the regulation of cell cycle progression. Additionally, Selenium Sulfide possesses antifungal properties, contributing to its efficacy.[6]

Selenium_Sulfide_Pathway SS Selenium Sulfide Keratinocyte Epidermal Keratinocyte SS->Keratinocyte Acts on CellCycle Cell Cycle Progression (Mitosis) SS->CellCycle Inhibits (Cytostatic Effect) Keratinocyte->CellCycle Hyperproliferation Hyperproliferation CellCycle->Hyperproliferation Drives Flaking Reduced Scaling and Flaking Hyperproliferation->Flaking Leads to (inhibition) Antifungal_Susceptibility_Workflow Start Start: Prepare Malassezia Inoculum PreparePlates Prepare 96-well microtiter plates with serial dilutions of test compounds (Piroctone Olamine, Selenium Sulfide) in Leeming-Notman medium. Start->PreparePlates Inoculate Inoculate each well with the standardized Malassezia suspension. PreparePlates->Inoculate Incubate Incubate plates at 32-34°C for 3-5 days. Inoculate->Incubate AddIndicator Add a viability indicator (e.g., alamarBlue). Incubate->AddIndicator ReadResults Incubate and read results colorimetrically or visually. AddIndicator->ReadResults DetermineMIC Determine MIC: the lowest concentration that inhibits visible growth. ReadResults->DetermineMIC Clinical_Trial_Workflow Recruitment Subject Recruitment (Moderate-to-Severe Dandruff) Washout Washout Period (1-2 weeks with placebo shampoo) Recruitment->Washout Baseline Baseline Assessment (ASFS, Sebum, Inflammatory Markers) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Piroctone Olamine Shampoo Randomization->GroupA GroupB Group B: Selenium Sulfide Shampoo Randomization->GroupB Treatment Treatment Period (4-6 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (ASFS, Sebum, Inflammatory Markers) Treatment->FollowUp Analysis Statistical Analysis (Comparison of outcomes) FollowUp->Analysis

References

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses.To protect against splashes that could cause eye contact[2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant clothing.To prevent skin contact. Gloves must be inspected before use[2].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.To prevent inhalation of mist, gas, or vapors[2].
Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure laboratory safety.

Procedural Steps for Handling:

  • Ensure adequate ventilation by handling the substance in a well-ventilated area[2].

  • Wear the recommended PPE as detailed in the table above[2].

  • Avoid contact with skin and eyes[2].

  • Avoid the formation of dust and aerosols[2].

  • Use non-sparking tools to prevent ignition[2].

  • Wash hands thoroughly after handling[3].

  • Do not eat, drink, or smoke in the handling area[3].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

  • Keep away from foodstuff containers and incompatible materials[2].

  • Keep away from heat, sparks, open flames, and other ignition sources[2][4].

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures:

  • Evacuate personnel to a safe area[2].

  • Ensure adequate ventilation[2].

  • Remove all sources of ignition[2].

  • Use personal protective equipment, including chemical-impermeable gloves[2].

  • Prevent further leakage or spillage if it is safe to do so[2].

  • Contain the spill and collect it with suitable, non-combustible absorbent material.

  • Place the collected material in a suitable, closed container for disposal[2].

  • Do not let the chemical enter drains, as it is toxic to aquatic life[2][5].

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[2].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2].
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor[2].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].
Disposal Plan

Proper disposal is necessary to prevent environmental contamination.

Disposal Guidelines:

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[2].

  • Do not discharge into sewer systems[2].

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[2].

  • Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill[2].

  • Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing[2].

Operational Workflow

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures Assess Risks Assess Risks & Hazards Select PPE Select Appropriate PPE Assess Risks->Select PPE Prepare Handling Area Prepare Ventilated Handling Area Select PPE->Prepare Handling Area Chemical Handling Handle Chemical Following Protocol Prepare Handling Area->Chemical Handling Decontaminate Decontaminate Work Area & PPE Chemical Handling->Decontaminate Spill/Exposure Spill/Exposure Chemical Handling->Spill/Exposure Store/Dispose Properly Store or Prepare for Disposal Decontaminate->Store/Dispose Waste Disposal Dispose of Waste via Licensed Vendor Store/Dispose->Waste Disposal First Aid Administer First Aid Spill/Exposure->First Aid Spill Control Contain and Clean Spill Spill/Exposure->Spill Control

Caption: Workflow for safe handling and disposal of chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.